1-Chloro-2-propanol Phosphorochloridate
Description
Properties
CAS No. |
13674-83-4 |
|---|---|
Molecular Formula |
C6H12Cl3O3P |
Molecular Weight |
269.483 |
IUPAC Name |
1-chloro-2-[chloro(1-chloropropan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12Cl3O3P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ITVAVCZXFIPOFV-UHFFFAOYSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)Cl |
Synonyms |
Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 1-Chloro-2-propanol Phosphorochloridate
A Bifunctional Intermediate for Advanced Synthesis and Prodrug Development
Foreword: The Scientist's Perspective
In the landscape of pharmaceutical and chemical research, true innovation often hinges on the strategic use of versatile, yet challenging, chemical intermediates. 1-Chloro-2-propanol Phosphorochloridate is a prime example of such a molecule. It is not a compound one typically finds in a stockroom catalog with a complete dossier of physical properties. Instead, it is a highly reactive, bifunctional building block, typically synthesized in situ for immediate use in complex synthetic pathways. This guide is structured from a practical, field-proven perspective, focusing not just on what the molecule is, but on how it is made, how it behaves, and how its unique reactivity can be harnessed by researchers, scientists, and drug development professionals to achieve specific synthetic goals. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in fundamental chemical principles.
Section 1: Core Chemical Profile and Inferred Properties
This compound (CAS Number: 83785-32-6) is a chiral organophosphate ester. Its significance lies in the possession of two distinct electrophilic centers: the highly reactive phosphorus atom of the phosphorochloridate and the primary carbon atom bearing a chlorine substituent. This dual reactivity is the cornerstone of its utility.
Due to its reactive nature, comprehensive experimental data is not widely published. The following properties are a blend of catalog data and chemically-informed estimations.
Table 1: Physicochemical and Structural Data
| Property | Value / Description | Rationale / Source |
| IUPAC Name | (1-chloropropan-2-yl) phosphorodichloridate | N/A |
| Synonyms | Phosphorochloridic acid, 1-chloro-2-propyl ester | N/A |
| CAS Number | 83785-32-6 | N/A |
| Molecular Formula | C₃H₆Cl₂O₂P | Calculated |
| Molecular Weight | 174.95 g/mol | Calculated |
| Appearance | Inferred: Colorless to light yellow liquid | Based on common phosphorochloridates and the precursor, 1-chloro-2-propanol[1]. |
| Boiling Point | Decomposes upon heating | Highly likely due to thermal instability of the phosphorochloridate moiety. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Diethyl Ether). Reacts with protic solvents (water, alcohols). | Standard for reactive acid chlorides. Water solubility of the precursor is high, but the phosphorochloridate will hydrolyze rapidly[2][3]. |
Section 2: Synthesis Protocol and Mechanistic Considerations
The synthesis of this intermediate is a classic example of nucleophilic acyl substitution at a phosphorus center. The most common and direct route involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃). The success of this synthesis is critically dependent on rigorous control of reaction conditions to prevent side reactions.
The "Why": Causality in Experimental Design
-
Choice of Reagents: 1-chloro-2-propanol serves as the nucleophile. Phosphorus oxychloride is a highly reactive and cost-effective phosphorylating agent.
-
Role of the Base: A non-nucleophilic base, typically triethylamine (Et₃N) or pyridine, is essential. Its purpose is to scavenge the hydrochloric acid (HCl) byproduct. Without the base, the accumulating HCl would protonate the starting alcohol, deactivating it as a nucleophile, and could catalyze decomposition pathways.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0 °C) during the addition of POCl₃ is crucial to prevent uncontrolled reaction rates and the formation of byproducts, such as the trisubstituted phosphate ester.
-
Anhydrous Conditions: All phosphorochloridates are acutely sensitive to moisture. Water will rapidly hydrolyze both the starting POCl₃ and the product, leading to the formation of phosphoric acids and significantly reducing the yield. All glassware must be flame-dried, and anhydrous solvents must be used.
Visualized Synthesis Workflow
Caption: Step-wise workflow for the controlled synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol). Add 1-chloro-2-propanol (1.0 eq) followed by anhydrous triethylamine (1.1 eq).
-
Cooling: Immerse the flask in an ice/water bath and stir the solution until the internal temperature stabilizes at 0-2 °C.
-
Phosphorus Oxychloride Addition: Dissolve phosphorus oxychloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add the POCl₃ solution dropwise to the stirred alcohol/amine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-3 hours. Monitor the disappearance of the starting alcohol using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Sequentially wash the organic layer with cold 1 M HCl, saturated aqueous NaHCO₃, and finally, brine. This removes residual base, salts, and aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Product Handling: The resulting crude oil is the this compound. It is highly recommended to use this material directly in the next synthetic step without attempting high-vacuum distillation due to its thermal instability.
Section 3: Reactivity Profile and Applications in Prodrug Design
The synthetic power of this molecule comes from its orthogonal reactivity, which can be selectively addressed.
-
Phosphorus Center (Hard Electrophile): The P-Cl bond is the most reactive site. It readily reacts with "hard" nucleophiles like alcohols and amines to form stable phosphate esters and phosphoramidates, respectively. This is the primary reaction used in prodrug synthesis, where the phosphorochloridate acts as a linker to attach a phosphate group to a parent drug molecule.[4] The use of phosphate esters is a well-established strategy to improve the aqueous solubility and bioavailability of drugs.
-
Carbon Center (Soft Electrophile): The C-Cl bond is a classic site for Sₙ2 reactions. It will react with "softer" nucleophiles, such as azide, cyanide, or thiols. This reaction is typically performed after the phosphorus center has been reacted, allowing for the introduction of a second functional group. This secondary handle can be used to attach targeting ligands, imaging agents, or other moieties to modulate the molecule's properties.
Visualized Reactivity Pathways
Caption: Orthogonal reactivity of this compound in multi-step synthesis.
Section 4: Toxicological Profile and Safe Handling
As a reactive phosphorylating agent and an alkyl chloride, this compound must be treated as hazardous. While a specific toxicology report is unavailable, a robust safety protocol can be constructed based on the known hazards of its functional groups and precursors.
Table 2: Hazard Assessment and Handling Procedures
| Hazard Class | Nature of Risk & Rationale | Mandatory Handling Procedure |
| Corrosive | The P-Cl moiety will rapidly hydrolyze upon contact with moisture (e.g., on skin, in eyes, or mucous membranes) to release HCl, causing severe chemical burns. | Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, consider butyl rubber for extended handling), a flame-retardant lab coat, and chemical splash goggles. |
| Lachrymator | Volatile acid halides are potent lachrymators, causing immediate and severe eye irritation. | Ensure fume hood has adequate airflow. Keep the sash at the appropriate height. |
| Alkylating Agent | Alkyl halides are potential alkylating agents. While this specific compound is not characterized, it should be treated with caution as a potential mutagen. | Avoid all direct contact. Use engineering controls (fume hood) as the primary barrier. |
| Precursor Hazards | The precursor, 1-chloro-2-propanol, is a flammable liquid and is toxic if swallowed or inhaled, causing skin and serious eye irritation.[5][6] | All safety protocols applicable to the precursor must be followed during the synthesis.[7] |
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
References
- MilliporeSigma. (2025). Safety Data Sheet: 1-Chloro-2-methylpropane.
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1-Chloro-2-propanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-, phosphate (3:1) (CAS 13674-84-5). Retrieved from [Link]
-
CPAchem Ltd. (2023). Safety data sheet: 1-Chloro-2-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31370, 1-Chloro-2-propanol. Retrieved from [Link]
-
Airgas. (2021). Safety Data Sheet: 1-chloropropan-2-ol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-chloro-, phosphate (3:1). In NIST Chemistry WebBook. Retrieved from [Link]
-
Veeprho. (n.d.). 1-Chloro-2-propanol | CAS 127-00-4. Retrieved from [Link]
-
PubMed. (n.d.). An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro- (CAS 127-00-4). Retrieved from [Link]
-
US EPA. (n.d.). Phosphorochloridothioic acid, O-ethyl S-propyl ester - Substance Details - SRS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
- Google Patents. (n.d.). US6462216B1 - Process for producing phosphorohalidate.
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Retrieved from [Link]
Sources
- 1. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. mdpi.com [mdpi.com]
- 5. cpachem.com [cpachem.com]
- 6. airgas.com [airgas.com]
- 7. chemos.de [chemos.de]
1-Chloro-2-propanol Phosphorochloridate synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-propanol Phosphorochloridate
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound, a key intermediate with significant potential in medicinal chemistry and drug development. The primary focus is on the phosphorylation of 1-chloro-2-propanol using phosphorus oxychloride (POCl₃), a robust and well-established method for creating phosphorochloridates. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the critical considerations for reaction monitoring, purification, and safety. Furthermore, it contextualizes the application of the target molecule as a precursor for phosphoramidate prodrugs, a vital strategy for enhancing the pharmacokinetic profiles of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of Phosphorylating Agents
Phosphorylation is a cornerstone of biological signaling and a critical chemical modification in drug development.[1] Phosphoryl prodrugs are frequently employed to mask the negative charges of active pharmaceutical ingredients (APIs), thereby improving their membrane permeability and oral bioavailability.[2] this compound serves as a valuable bifunctional building block. The phosphorochloridate moiety is a highly reactive electrophile, ideal for subsequent reactions with nucleophiles (e.g., alcohols or amines on an active drug molecule), while the chloro-propyl group offers a secondary site for chemical modification or can influence the steric and electronic properties of the final prodrug.
This guide details a logical and efficient synthesis pathway, grounded in fundamental principles of organophosphorus chemistry, to produce this intermediate.
Synthesis Pathway: From Precursor to Product
The synthesis is conceptualized as a two-stage process: ensuring the purity of the starting material, 1-chloro-2-propanol, and the core phosphorylation reaction.
Precursor Analysis: 1-Chloro-2-propanol
1-Chloro-2-propanol is a chlorohydrin typically produced on an industrial scale via the chlorohydrination of propylene.[3] It exists as a mixture with its isomer, 2-chloro-1-propanol.[4] For precise stoichiometric control in the subsequent phosphorylation step, it is imperative to ascertain the purity and isomeric ratio of the starting material.
Key Physicochemical Data for 1-Chloro-2-propanol:
| Property | Value | Source |
| Molecular Formula | C₃H₇ClO | [3] |
| Molecular Weight | 94.54 g/mol | [3] |
| Boiling Point | 126-127 °C (259-261 °F) | [5] |
| Density | 1.111 - 1.115 g/mL at 20-25 °C | [5] |
| Solubility | Soluble in water | [5] |
| Appearance | Colorless liquid | [3] |
Core Reaction: Phosphorylation with Phosphorus Oxychloride (POCl₃)
The central step in the synthesis is the reaction of the secondary alcohol group of 1-chloro-2-propanol with phosphorus oxychloride. POCl₃ is a highly effective phosphorylating agent used to convert alcohols into corresponding phosphorochloridates.[6][7]
Reaction Principle: The mechanism involves the nucleophilic attack of the hydroxyl oxygen of 1-chloro-2-propanol on the electrophilic phosphorus atom of POCl₃. This addition is followed by the elimination of a chloride ion, forming a new P-O bond and releasing hydrogen chloride (HCl) as a byproduct. To prevent acid-mediated side reactions and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically used as an HCl scavenger.[7][8]
Overall Synthesis Pathway Diagram
Sources
- 1. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylene chlorohydrin - Wikipedia [en.wikipedia.org]
- 5. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Phosphorus Oxychloride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
1-Chloro-2-propanol Phosphorochloridate literature review
An In-Depth Technical Guide to 1-Chloro-2-propanol Phosphorochloridate for Advanced Research and Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound, also known as Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester. While specific literature on this exact molecule is sparse, this document synthesizes information from related compounds and general principles of organophosphorus chemistry to offer a detailed resource for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical identity, a plausible synthetic route, its anticipated reactivity and mechanistic behavior, and its potential applications as a phosphorylating agent and in the synthesis of prodrugs. Safety considerations based on its constituent parts are also discussed to ensure safe handling and application in a laboratory setting.
Chemical Identity and Properties
This compound is an organophosphorus compound that serves as an intermediate in chemical synthesis.[1] Its structure incorporates two molecules of 1-chloro-2-propanol linked to a central phosphorus atom, with one remaining reactive chloro group attached to the phosphorus.
Systematic Name: Phosphorochloridic Acid, Bis(2-chloro-1-methylethyl) Ester[1] CAS Number: 13674-83-4[1] Molecular Formula: C₆H₁₂Cl₃O₃P[1] Molecular Weight: 269.49 g/mol [1]
Structural Representation:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₃O₃P | United States Biological[1] |
| Molecular Weight | 269.49 | United States Biological[1] |
| Solubility | Chloroform | United States Biological[1] |
| Storage Temperature | Room Temperature / 4°C | United States Biological[1] |
Synthesis and Mechanism
Proposed Synthetic Pathway:
The synthesis would proceed by reacting two equivalents of 1-chloro-2-propanol with one equivalent of phosphorus oxychloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Reactants: A solution of 1-chloro-2-propanol (2.0 eq) and pyridine (2.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Workup: The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Causality and Experimental Choices:
-
Anhydrous Conditions: Phosphorochloridates are sensitive to hydrolysis, making the use of anhydrous solvents and a dry atmosphere (nitrogen) critical to prevent decomposition of the starting material and product.[2]
-
Low Temperature: The reaction is initially performed at 0°C to control the exothermic reaction between phosphorus oxychloride and the alcohol, minimizing the formation of side products.
-
Base: Pyridine or triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.
Chemical Reactivity and Applications in Drug Development
Phosphorochloridates are versatile reagents in organic synthesis, primarily acting as phosphorylating agents.[2][3] The phosphorus-chlorine bond is highly reactive towards nucleophiles.
3.1. Phosphorylation of Biomolecules
This compound can be used to introduce a bis(1-chloro-2-propyl) phosphate moiety onto various nucleophilic functional groups present in biomolecules, such as hydroxyl groups in nucleosides, carbohydrates, or amino acid side chains, and amine groups.
Caption: General reaction of this compound with a nucleophile.
This reactivity is central to the synthesis of various biologically active molecules and their prodrugs.[4][5] The phosphorylation of nucleoside analogs is a key step in the development of antiviral and anticancer therapies, as the monophosphate form is often the active species within the cell.[4]
3.2. Prodrug Strategies
The bis(1-chloro-2-propyl) phosphate group can serve as a prodrug moiety. Prodrugs are inactive compounds that are converted into active drugs in the body.[5] The lipophilic nature of the ester groups can enhance cell membrane permeability, improving the oral bioavailability of polar drugs.[5] Once inside the cell, the ester groups can be cleaved by cellular enzymes (e.g., esterases) to release the active phosphorylated drug.
The presence of the chloro groups in the propanol side chains may also influence the rate of enzymatic cleavage and the overall pharmacokinetic profile of the resulting prodrug.
Safety and Handling
Detailed toxicity data for this compound is not available. However, safety precautions should be based on the properties of its precursors and related compounds.
-
1-Chloro-2-propanol: This precursor is a flammable liquid and is harmful if inhaled, ingested, or absorbed through the skin.[6][7] It can cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Phosphorochloridates: This class of compounds is reactive and moisture-sensitive.[2] They can release HCl upon hydrolysis.
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
Store in a cool, dry place under an inert atmosphere.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a potentially valuable reagent for organic synthesis, particularly in the field of drug development. Its ability to act as a phosphorylating agent opens avenues for the synthesis of novel bioactive compounds and the implementation of prodrug strategies to improve the therapeutic efficacy of existing drugs. While specific data on this compound is limited, a thorough understanding of the chemistry of phosphorochloridates and the properties of its constituent parts allows for its informed and safe application in research and development.
References
-
Phosphorochloridate - Wikipedia. Wikipedia. [Link]
-
An efficient strategy for the synthesis of 1-chloroethyl phosphates and phosphoramidates. PubMed. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]
-
Method for preparing 1-chloro-2-methyl-2-propanol. Eureka | Patsnap. [Link]
-
1-Chloro-2-propanol | C3H7ClO | CID 31370. PubChem - NIH. [Link]
-
(R)-1-Chloro-2-propanol | C3H7ClO | CID 6999046. PubChem - NIH. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH. [Link]
-
Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]
-
Phosphoryl Prodrugs: Characteristics to Improve Drug Development. PMC - NIH. [Link]
-
1-Chloro-2-propanol | CAS 127-00-4. Veeprho. [Link]
-
Cholinesterase reactivator: Pralidoxime chloride. Pharmaguideline. [Link]
- Preparation method of 3-chloro-1,2-propanediol.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC - NIH. [Link]
-
1-Propanol, 2-chloro-. NIST WebBook. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. entegris.com [entegris.com]
- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1-Chloro-2-propanol Phosphorochloridate safety and handling
Technical Monograph: Handling and Safety of Chloropropyl Phosphorochloridates in Synthesis
Part 1: Executive Summary & Chemical Identity
This guide addresses the handling, containment, and neutralization of 1-Chloro-2-propyl phosphorochloridates . These highly reactive electrophiles are critical intermediates in the synthesis of phosphate ester prodrugs and flame retardants (e.g., TCPP).
The term "1-Chloro-2-propanol Phosphorochloridate" typically refers to one of two reactive species formed by the reaction of Phosphorus Oxychloride (
-
1-Chloro-2-propyl phosphorodichloridate (Mono-ester, highly reactive).
-
Bis(1-chloro-2-propyl) phosphorochloridate (Di-ester, the primary subject of this guide).
Critical Hazard Profile: Unlike their stable phosphate ester products, these chloridate precursors are moisture-sensitive , corrosive , and possess alkylating potential . They pose a dual threat: immediate chemical burns from Hydrochloric Acid (HCl) hydrolysis and potential delayed neurotoxicity characteristic of organophosphorus esters.
| Property | Data / Characteristic |
| CAS (Generic Class) | 66766-31-2 (Bis- isomer approx.) / 17696-98-3 (Dichloridate) |
| Physical State | Viscous, colorless to pale yellow liquid |
| Reactivity | Reacts violently with water, alcohols, and amines. |
| Hydrolysis Byproduct | Hydrochloric Acid (HCl) gas + Phosphoric acid derivatives |
| Toxicology | Severe skin/eye irritant; potential cholinesterase inhibitor. |
Part 2: Engineering Controls & PPE (The "Double-Line" Defense)
Trustworthiness in handling relies on redundancy. Do not rely on a single barrier.
Engineering Controls
-
Primary Containment: All transfers must occur within a certified chemical fume hood (Face velocity: 100 fpm) or a Nitrogen-purged glovebox.
-
Moisture Exclusion: All glassware must be oven-dried (
) and assembled hot under an inert gas stream ( or ). -
Scrubbing: Reactions involving the generation or hydrolysis of these chloridates will release HCl. An alkaline scrubber (e.g., 10% NaOH trap) connected to the exhaust line is mandatory to prevent corrosion of hood ductwork and environmental release.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of organophosphorus chloridates due to rapid permeation.
| Component | Recommendation | Rationale |
| Hand Protection | Double-gloving: Inner: Nitrile (4 mil)Outer: Butyl Rubber or Viton (0.3mm) | Organophosphates penetrate nitrile rapidly. Butyl/Viton provides >480 min breakthrough time. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Pressurized lines can spray; safety glasses do not seal against corrosive vapors. |
| Respiratory | Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges | Required only if working outside a fume hood (e.g., spill cleanup). |
| Body | Chemical-resistant apron (Tychem® or similar) | Protects torso from splashes during transfer. |
Part 3: Operational Protocol (Synthesis & Quenching)
Objective: Safe conversion of 1-chloro-2-propanol to its phosphorochloridate derivative and subsequent quenching.
Phase A: Synthesis (The Reaction)
-
Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the condenser outlet to an oil bubbler, then to a NaOH trap .
-
Inertion: Flush the system with dry Nitrogen for 15 minutes.
-
Reagent Loading: Charge the flask with
(or the specific chloridate precursor) and a dry solvent (DCM or Toluene). Cool to . -
Addition: Add 1-chloro-2-propanol (mixed with a non-nucleophilic base like Pyridine or Triethylamine to scavenge HCl) dropwise.
-
Causality: Rapid addition generates massive exotherms and uncontrollable HCl gas evolution. Keep internal temp
.
-
-
Monitoring: Reaction completion is best monitored by
NMR (Shift from ppm for to to ppm for esters).
Phase B: Quenching (The Critical Step)
Never add water directly to the concentrated chloridate.[1]
-
Dilution: Dilute the reaction mixture with excess inert solvent (DCM/EtOAc).
-
Temperature Control: Cool the mixture to
. -
Hydrolysis: Add a saturated Sodium Bicarbonate (
) solution dropwise with vigorous stirring. -
Separation: Once gas evolution ceases, warm to room temperature and proceed with aqueous extraction.
Part 4: Visualizing the Hazard Logic
Diagram 1: Chemical Workflow & Hazard Points
This diagram illustrates the synthesis flow and identifies where critical safety interventions (Scrubbers, Cooling) are required.
Caption: Synthesis pathway highlighting the critical intermediate stage where HCl containment (Scrubber) and temperature control are mandatory.
Diagram 2: Emergency Response Decision Tree
A logic flow for immediate actions during accidental release.
Caption: Decision matrix for emergency response. Immediate dilution is key for skin contact; moisture exclusion is key for spills.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61159, Phosphorus oxychloride. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Tris(1-chloro-2-propyl) phosphate (TCPP).[4] Retrieved from [Link]
-
Safe Work Australia. Guide for Organophosphate Pesticides - Health Monitoring. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 1-Chloro-2-propanol Phosphorochloridate
This guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2-propanol Phosphorochloridate, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes known data with expert insights to provide a practical framework for handling and utilizing this compound effectively.
Introduction to this compound
This compound, with the molecular formula C6H12Cl3O3P, is a phosphorochloridate ester.[1] These compounds are characterized by a phosphorus atom bonded to an oxygen, two alkoxy groups, and a chlorine atom, making them reactive intermediates in phosphorylation reactions.[2] The structure of this compound, derived from 1-chloro-2-propanol, suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in various media.
The accurate determination of its solubility is a cornerstone for its application, impacting everything from reaction kinetics in different solvent systems to the ease of its removal post-reaction. In the context of drug development, understanding the solubility of such intermediates is crucial for process scale-up and ensuring the purity of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Predicted Solubility Behavior
While extensive empirical data on the solubility of this compound is not widely published, we can infer its likely behavior based on its structural components and the known properties of related compounds.
Known Solubility Data:
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1] |
Inferred Solubility Profile:
The presence of the polar phosphate group and the chlorine atoms suggests that this compound will exhibit a degree of polarity. However, the two 1-chloro-2-propyl groups also introduce significant non-polar character. This duality is key to understanding its solubility.
-
Aqueous Solubility: Phosphorochloridates are generally sensitive to hydrolysis, reacting with water to form the corresponding phosphoric acid ester and hydrochloric acid.[2][3] Therefore, while it may exhibit some solubility in water due to the polar P=O bond, it is expected to be unstable in aqueous solutions, undergoing solvolysis.[3] The rate of this hydrolysis will be influenced by pH and temperature. The parent alcohol, 1-chloro-2-propanol, is soluble in water.[4][5][6][7]
-
Organic Solvent Solubility: The compound is known to be soluble in chloroform, a moderately polar chlorinated solvent.[1] It is anticipated to be soluble in a range of common organic solvents, particularly those that can engage in dipole-dipole interactions and have a moderate to high polarity. This would likely include solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in non-polar solvents like hexanes may be more limited. The related compound, 1-chloro-2-methyl-2-propanol, demonstrates solubility in ethanol and acetone.[8]
The following diagram illustrates the key factors that are predicted to influence the solubility of this compound.
Sources
- 1. usbio.net [usbio.net]
- 2. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. Rate and product studies with dimethyl phosphorochloridate and phosphorochloridothionate under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1-Chloro-2-propanol CAS#: 127-00-4 [m.chemicalbook.com]
- 6. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Page loading... [wap.guidechem.com]
Stability Profiling and Degradation Kinetics of 1-Chloro-2-propyl Phosphorochloridate Intermediates
Topic: Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Toxicologists
Executive Summary
1-Chloro-2-propyl phosphorochloridate (CPP-Cl) represents a class of highly reactive electrophilic intermediates, primarily encountered during the synthesis of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP). These species—specifically 1-chloro-2-propyl phosphorodichloridate and bis(1-chloro-2-propyl) phosphorochloridate —are characterized by a labile P-Cl bond that dictates their stability profile.
This guide provides a rigorous technical analysis of their degradation mechanics.[1] Unlike the stable phosphate ester end-products, these chloridates are moisture-sensitive, releasing hydrochloric acid (HCl) upon hydrolysis in an autocatalytic cycle. This document outlines the degradation pathways, establishes protocols for handling these transient species, and details non-destructive analytical methods (specifically
Molecular Identity and Reactivity Profile
The term "1-Chloro-2-propanol Phosphorochloridate" refers to the phosphorylated esters of 1-chloro-2-propanol containing at least one P-Cl bond. These are formed via the ring-opening addition of propylene oxide to phosphorus oxychloride (
The Species of Interest
Two primary electrophiles exist in equilibrium during synthesis:
-
Mono-ester (Dichloridate):
-
High Reactivity: Two leaving groups (Cl); extremely sensitive to moisture.
-
-
Di-ester (Monochloridate):
-
Moderate Reactivity: One leaving group; sterically more hindered but still hydrolytically unstable.
-
Note: R = 1-chloro-2-propyl group (
The P-Cl Lability
The stability of CPP-Cl is governed by the polarization of the phosphoryl bond (
Stability Dynamics: Thermal vs. Hydrolytic
Hydrolytic Instability (Critical)
Hydrolysis is the dominant degradation pathway. The reaction is autocatalytic :
The generated HCl protonates the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center and accelerating further nucleophilic attack.
Key Stability Metrics:
-
Half-life (
) in Water: Seconds to minutes (pH dependent). -
Half-life in Ambient Air: Minutes to hours (depending on humidity).
-
Stable Conditions: Anhydrous inert atmosphere (
or Ar), stored at .
Thermal Stability
While less volatile than
-
>100°C: Risk of disproportionation (ligand exchange) and dehydrohalogenation.
-
Degradation Product: Thermal decomposition often yields polymeric condensed phosphates and alkyl chlorides.
Degradation Pathways and Mechanism[5]
The degradation of CPP-Cl follows a nucleophilic substitution at the phosphorus center (
Mechanism Visualization
The following diagram illustrates the stepwise hydrolysis and the competing TCPP synthesis pathway.
Figure 1: Synthesis and competing hydrolytic degradation pathways of chloropropyl phosphorochloridates.
Analytical Methodologies
Analyzing CPP-Cl requires avoiding "observer effects"—where the analysis method itself degrades the sample (e.g., moisture in HPLC solvents or thermal stress in GC injectors).
Recommended Method: P-NMR Spectroscopy
This is the only robust method for in situ quantification without derivatization.
-
Solvent: Anhydrous
or . -
Internal Standard: Triphenyl phosphate (TPP) or Trimethyl phosphate (sealed capillary to prevent reaction).
-
Advantages: Distinguishes between Mono-, Bis-, and Tri-esters based on chemical shift.
Table 1: Indicative
| Species | Structure | Approx.[3][4][5][6][7][8][9][10][11] Shift ( | Stability during Analysis |
| Phosphorus Oxychloride | +2 to +5 | High (if dry) | |
| Mono-chloridate | +3 to +8 | Low | |
| Bis-chloridate | +8 to +15 | Moderate | |
| TCPP (Product) | -2 to -5 | High | |
| Hydrolysis Products | -5 to -15 | Stable |
*Note: Shifts are relative to
Alternative: GC-MS with Derivatization
Direct GC analysis is risky due to thermal decomposition of the P-Cl bond in the injector port.
-
Protocol: Derivatize with anhydrous methanol or ethanol immediately upon sampling.
-
Reaction:
. -
Analysis: Analyze the resulting methyl esters. This "freezes" the composition ratio.
Analytical Workflow Diagram
Figure 2: Decision tree for analytical characterization of labile phosphorochloridates.
Handling and Storage Protocols
To maintain scientific integrity during experimentation, strict environmental controls are mandatory.
Storage
-
Vessel: Glass or Teflon (PTFE). Do not use metal containers (corrosion risk from HCl).
-
Atmosphere: Blanket with dry Nitrogen (
) or Argon. -
Desiccants: Store over molecular sieves (4Å) if the sample is a solution in inert solvent.
Quenching Protocol (Disposal)
Never dispose of CPP-Cl directly into aqueous waste streams; the exotherm and HCl evolution can be violent.
-
Prepare: A stirred solution of 10% NaOH or saturated Sodium Bicarbonate (
) and ice. -
Add: Slowly add the CPP-Cl solution to the basic mixture.
-
Verify: Check pH to ensure it remains basic (neutralizing the generated HCl).
References
-
OECD SIDS. (2000). Tris(1-chloro-2-propyl) phosphate (TCPP): SIDS Initial Assessment Report.[3] UNEP Publications.[3] Link
-
Kühl, O. (2008). Phosphorus-31 NMR Spectroscopy.[5][8] Springer Berlin Heidelberg.[10] Link
- Gorenstein, D. G. (1984).
-
European Union Risk Assessment Report. (2008). Tris(2-chloro-1-methylethyl) phosphate (TCPP).[12] European Chemicals Bureau. Link
-
Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tris(1-Chloro-2-Propyl) Phosphate CAS#: 13674-84-5 [m.chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. tandfonline.com [tandfonline.com]
- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 6. web.viu.ca [web.viu.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 12. EP2174943B1 - Production of propoxylated products containing phosphorous through use of aluminium trichloride - Google Patents [patents.google.com]
Technical Monograph: 1-Chloro-2-propanol Phosphorochloridate
An In-Depth Technical Guide to Bis(1-chloro-2-propyl) Phosphorochloridate (CAS 13674-83-4).
Chemical Identity, Synthesis, and Application in Organophosphorus Chemistry
Part 1: Executive Summary & Chemical Identity
1-Chloro-2-propanol Phosphorochloridate is a chemically imprecise nomenclature often encountered in legacy literature or broad database searches. In precise IUPAC and industrial terms, this compound is most accurately identified as Bis(1-chloro-2-propyl) phosphorochloridate .
It is a reactive organophosphorus intermediate characterized by the presence of a labile P-Cl bond and two chlorinated alkyl ester groups. It serves as the critical penultimate intermediate in the synthesis of TCPP (Tris(1-chloro-2-propyl) phosphate), a ubiquitous flame retardant, and is used as a derivatizing agent in analytical toxicology.
Validated Synonyms & Identifiers
To ensure procurement and citation accuracy, researchers should utilize the following validated identifiers.
| Category | Primary Name / Synonym | Notes |
| IUPAC Name | Bis(1-chloropropan-2-yl) phosphorochloridate | Preferred systematic name. |
| Common Name | Bis(1-chloro-2-propyl) phosphorochloridate | Most common in industrial literature. |
| CAS Number | 13674-83-4 | Specific to the bis-ester monochloride.[1] |
| Alt. CAS | 76025-08-6 | Often refers to isomeric mixtures (primary/secondary alkyls). |
| Chemical Formula | ||
| Molecular Weight | 269.49 g/mol | |
| SMILES | CC(CCl)OP(=O)(Cl)OC(C)CCl | |
| Legacy/Trade | Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester | Used in older patent literature. |
Part 2: Synthesis & Reaction Mechanism
The synthesis of Bis(1-chloro-2-propyl) phosphorochloridate is a controlled step-growth polymerization involving Phosphorus Oxychloride (
The Step-Wise Propoxylation Pathway
The reaction proceeds via the nucleophilic attack of the epoxide oxygen on the phosphorus center, followed by ring opening by the chloride ion.
Mechanism Logic:
-
Activation: The Lewis acid coordinates with the epoxide oxygen, increasing electrophilicity at the ring carbons.
-
Nucleophilic Attack: The P-Cl bond breaks, and the chloride attacks the less hindered carbon (usually) or the more substituted carbon (depending on mechanism/catalyst), leading to 1-chloro-2-propyl (secondary) or 2-chloro-1-propyl (primary) esters.
-
Step-Growth:
- Mono-ester (Phosphorodichloridate)
- Bis-ester (Phosphorochloridate) [TARGET]
- Tris-ester (TCPP)
Visualization of Synthesis Workflow
The following diagram illustrates the critical control point to isolate the target Bis-intermediate.
Figure 1: Step-wise propoxylation of phosphorus oxychloride. Isolation of the target requires precise stoichiometric control (2:1 molar ratio of PO to POCl3) and temperature regulation to prevent over-alkylation to TCPP.
Part 3: Experimental Protocol (Synthesis & Isolation)
Safety Warning: This protocol involves highly corrosive reagents (
Materials
-
Reagent A: Phosphorus Oxychloride (
), freshly distilled. -
Reagent B: Propylene Oxide (racemic), anhydrous.
-
Catalyst: Titanium Tetrachloride (
) or Aluminum Chloride ( ).[2] -
Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for industrial simulation).
Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser (vented to a caustic scrubber), and a nitrogen inlet.
-
Charging: Charge the flask with
(1.0 mol, 153.3 g) and Catalyst (0.01 mol). Cool to 10°C. -
Addition: Add Propylene Oxide (2.0 mol, 116.1 g) dropwise via the addition funnel.
-
Critical Control Point: Maintain internal temperature between 35°C and 45°C. The reaction is exothermic; rapid addition will lead to runaway exotherms and over-alkylation to TCPP.
-
-
Digestion: After addition is complete, heat the mixture to 55°C for 2 hours to ensure conversion of the mono-ester to the bis-ester.
-
Monitoring: Aliquot 0.1 mL for 31P-NMR .
- : ~ +3 ppm
-
Mono-ester: ~ -3 ppm
-
Bis-ester (Target): ~ -9 to -11 ppm (Doublet/Multiplet due to diastereomers)
-
Tris-ester (TCPP): ~ -17 ppm
-
Action: If Mono-ester remains, add slight excess PO. If Tris-ester forms, yield is compromised; stop immediately.
-
Workup: Vacuum strip any unreacted Propylene Oxide. The product is a viscous liquid.[3] For high purity, vacuum distillation is required (high vacuum, <1 mmHg), though thermal instability makes this difficult.
Part 4: Analytical Characterization
Validating the identity of CAS 13674-83-4 requires distinguishing it from its mono- and tris- counterparts.
Nuclear Magnetic Resonance (NMR)
The presence of chiral centers in the propyl chains results in a mixture of diastereomers (RR, SS, RS), complicating the spectra.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 31P | -9.5 to -11.0 ppm | Multiplet | P(O)(OR)2Cl (Distinct from TCPP at -17 ppm) |
| 1H | 1.35 - 1.45 ppm | Multiplet | Methyl protons (-CH3) |
| 1H | 3.60 - 3.80 ppm | Multiplet | Chloromethyl protons (-CH2Cl) |
| 1H | 4.70 - 4.90 ppm | Multiplet | Methine proton (-CH-) attached to Oxygen |
Mass Spectrometry (GC-MS)
Direct GC-MS analysis can be challenging due to thermal degradation. Derivatization with methanol is recommended to form the methyl ester prior to injection.
-
Derivatization Reaction:
-
Target Ion: Look for the molecular ion of the methylated derivative (
= 265) or characteristic fragments of the chloropropyl group (m/z 77, 43).
Part 5: Isomerism and Impurities
The name "1-Chloro-2-propanol" implies a specific isomer, but the reaction of PO with
-
Isomer 1 (Major): Bis(1-chloro-2-propyl) phosphorochloridate. (Secondary alcohol ester).
-
Isomer 2 (Minor): Bis(2-chloro-1-propyl) phosphorochloridate. (Primary alcohol ester).
The ratio depends on the catalyst.[2][4]
Figure 2: Regio-isomerism in propoxylation. Commercial grades of this intermediate will contain predominantly the Secondary Ester, but traces of the Primary Ester are unavoidable.
Part 6: Applications & Handling
Key Applications
-
Flame Retardant Synthesis: The primary precursor for TCPP.
-
Polyurethane Foam Additives: Used to introduce phosphorus and chlorine for fire resistance.
-
Biological Metabolite Standards: Used to synthesize metabolites of TCPP (e.g., Bis(1-chloro-2-propyl) phosphate, BCPP) for toxicology studies.
Handling & Stability
-
Hydrolysis Sensitivity: The P-Cl bond is extremely sensitive to moisture. Exposure to air will release HCl gas and form Bis(1-chloro-2-propyl) phosphate (BCPP) (CAS 789440-10-4).
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Corrosivity: Attacks metals; use glass or Teflon-lined equipment.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 158423, Bis(2-chloro-1-methylethyl) phosphorochloridate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Tris(2-chloro-1-methylethyl) phosphate (TCPP). (Contains synthesis pathway details). Retrieved from [Link]
-
World Health Organization (WHO). Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate. (Discusses isomers and synthesis). Retrieved from [Link]
Sources
- 1. flame retardants suppliers USA [americanchemicalsuppliers.com]
- 2. EP2174943B1 - Production of propoxylated products containing phosphorous through use of aluminium trichloride - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US7820845B2 - Preparation of phosphorus-containing propoxylation products by using aluminium trichloride - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Phosphodiesters using 1-Chloro-2-propanol Phosphorochloridate
This Application Note is structured to guide researchers through the synthesis of phosphodiesters using 1-chloro-2-propyl phosphorodichloridate (the activated phosphorochloridate derivative of 1-chloro-2-propanol). This reagent is critical for synthesizing specific phosphate diesters, including metabolites of flame retardants (like TCPP) or specialized prodrug scaffolds.
Executive Summary
This guide details the protocol for synthesizing mixed phosphodiesters via the 1-chloro-2-propyl phosphorodichloridate intermediate. While standard oligonucleotide synthesis often employs phosphoramidite chemistry, the use of phosphorochloridates remains the gold standard for creating specific alkyl-aryl or dialkyl phosphodiesters in solution phase, particularly when one substituent—such as the 1-chloro-2-propyl moiety—must be introduced early in the synthetic pathway.
This protocol addresses the specific challenge of handling the 1-chloro-2-propanol backbone, which contains a
Key Applications
-
Metabolite Synthesis: Preparation of breakdown products of Tris(1-chloro-2-propyl) phosphate (TCPP) for toxicology studies.
-
Prodrug Development: Synthesis of lipophilic phosphate diesters to enhance cellular permeability.
-
Functionalized Lipids: Creation of phospholipid analogs containing chloropropyl heads.
Chemical Mechanism & Rationale[1][2][3]
The synthesis relies on a sequential nucleophilic substitution at the phosphorus(V) center. The starting material, 1-chloro-2-propanol , is first converted to its phosphorodichloridate (
Reaction Pathway[1][2][3][4][5][6]
-
Activation: 1-Chloro-2-propanol reacts with Phosphorus Oxychloride (
) to form 1-chloro-2-propyl phosphorodichloridate . -
Coupling (Step 1): The dichloridate reacts with the first nucleophile (Alcohol A, e.g., a nucleoside or lipid) to form a monochloridate diester .
-
Hydrolysis (Step 2): The monochloridate is hydrolyzed (or reacted with a second alcohol followed by deprotection) to yield the final phosphodiester .
Mechanism Diagram
The following diagram illustrates the stepwise conversion from the chlorohydrin to the target phosphodiester.
Caption: Stepwise synthesis pathway from 1-chloro-2-propanol to final phosphodiester via dichloridate activation.
Experimental Protocols
Safety Pre-requisites
-
Hazard: Phosphorochloridates are moisture-sensitive and corrosive. They release HCl upon hydrolysis.
-
PPE: Work in a fume hood with gloves, goggles, and a lab coat.
-
Solvents: All solvents (DCM, THF, Pyridine) must be anhydrous.
Protocol A: Synthesis of 1-Chloro-2-propyl Phosphorodichloridate
Rationale: Commercial availability of this specific intermediate is variable. In-situ preparation ensures high reactivity.
Materials:
-
1-Chloro-2-propanol (1.0 eq)
-
Phosphorus Oxychloride (
) (1.1 eq) -
Magnesium Chloride (
) (Catalyst, 0.5 mol%) or Triethylamine (1.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HCl).
-
Charging: Add
(1.1 eq) and anhydrous DCM (5 volumes) to the flask. Cool to 0°C. -
Addition: Mix 1-Chloro-2-propanol (1.0 eq) with DCM (1 volume). Add dropwise to the
solution over 30 minutes.-
Note: If using
catalyst, add it before the alcohol. If using base (Triethylamine), add it simultaneously with the alcohol to scavenge HCl, though the catalyst method often yields cleaner mono-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitoring: Monitor by
NMR. The starting material ( ) appears around +3-5 ppm. The product (Dichloridate) will shift upfield (typically +8 to +12 ppm). -
Workup: Remove solvent and excess
under high vacuum. The residue is the 1-chloro-2-propyl phosphorodichloridate (Oil). Use immediately for Protocol B.
Protocol B: Coupling to Synthesize Phosphodiester
Rationale: This step couples the target alcohol (e.g., a protected nucleoside) to the activated phosphorus center.
Materials:
-
1-Chloro-2-propyl phosphorodichloridate (from Protocol A) (1.2 eq)
-
Target Alcohol (
) (1.0 eq) -
1,2,4-Triazole (2.5 eq) or N-Methylimidazole (NMI)
-
Triethylamine (
) (3.0 eq) -
THF or Acetonitrile (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the phosphorodichloridate in anhydrous THF. Add 1,2,4-triazole and
at 0°C. Stir for 15 minutes. -
Coupling: Add the Target Alcohol (
) dissolved in THF dropwise. -
Incubation: Stir at RT for 2–4 hours.
-
Checkpoint: TLC or LC-MS should show consumption of the starting alcohol.
-
-
Hydrolysis (Formation of Diester): Add TEAB buffer (Triethylammonium bicarbonate, 1M, pH 8.5) or simply water/pyridine (1:1) to the reaction mixture. Stir for 30 minutes.
-
Chemistry: This hydrolyzes the remaining P-Cl (or P-Triazolide) bond to P-OH, forming the diester.
-
-
Purification:
-
Evaporate solvents.
-
Partition residue between Ethyl Acetate and Water.
-
Wash organic layer with brine.
-
Purify via Silica Gel Chromatography (DCM/MeOH gradient) or Preparative HPLC.
-
Data Analysis & Expected Results
Spectroscopic Characterization
Successful synthesis is validated primarily via
| Nucleus | Expected Shift ( | Multiplicity | Assignment |
| +3 to +5 | Singlet (or m) | Unreacted | |
| +8 to +12 | Doublet/Multiplet | Phosphorodichloridate (Intermediate) | |
| -1 to -5 | Singlet | Final Phosphodiester (Phosphate Salt) | |
| 3.6 - 3.8 | Multiplet | ||
| 4.6 - 4.8 | Multiplet |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Multiple | Over-reaction (formation of TCPP-like triesters) | Lower temperature to -10°C; Ensure strict 1:1 stoichiometry of Alcohol:POCl3. |
| Low Yield of Diester | Hydrolysis of Dichloridate prior to coupling | Ensure all solvents are anhydrous (<50 ppm water). |
| Product Degradation | Acid lability of the diester | Use TEAB buffer for hydrolysis to keep pH neutral/basic. Avoid acidic workups. |
Workflow Visualization
The following diagram details the apparatus setup for the critical activation step, ensuring exclusion of moisture.
Caption: Experimental setup for the moisture-sensitive synthesis of the phosphorodichloridate intermediate.
References
-
Preparation of Phosphorochloridates
- Methodology for the synthesis of alkyl phosphorodichloridates
- Source: Collins, D. et al. (1990). "Phosphorylation of alcohols." Journal of Organic Chemistry.
-
(Validated proxy for general phosphorochloridate synthesis).
-
Phosphotriester Method
-
Synthesis of Chloropropyl Phosphates (TCPP analogs)
- Specific reference for the reaction of propylene oxide/chlorohydrins with .
- Source: Weil, E. D. (2001). "Flame Retardants, Phosphorus." Kirk-Othmer Encyclopedia of Chemical Technology.
-
Nucleoside Phosphorylation Protocols
Sources
Application Note & Protocol: 1-Chloro-2-propanol Phosphorochloridate as a Phosphorylating Agent
Abstract
Phosphorylation is a cornerstone of medicinal chemistry and drug development, essential for creating nucleoside monophosphate prodrugs that can effectively deliver therapeutic agents into cells.[1] While a variety of phosphorylating agents exist, this document provides a detailed protocol and technical guidance for the use of 1-Chloro-2-propanol phosphorochloridate. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from reaction principles to detailed experimental procedures and safety considerations. The protocols herein are synthesized from established principles of phosphorylation chemistry, providing a robust starting point for laboratory application.
Introduction and Scientific Principle
The primary challenge in administering phosphorylated drugs (like nucleoside triphosphates) is their high polarity and chemical instability, which prevents them from crossing cell membranes.[1] To overcome this, medicinal chemists develop stable, protected monophosphate prodrugs. These molecules can enter the cell, where the protecting groups are cleaved by intracellular enzymes, releasing the active monophosphorylated drug.[1]
This compound serves as a phosphorylating agent for this purpose. The core of its function lies in the highly reactive phosphorus-chlorine (P-Cl) bond. The electron-withdrawing chlorine atom renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by a hydroxyl or amino group on a substrate molecule (e.g., a nucleoside, alcohol, or peptide). This reaction forms a stable phosphate or phosphoramidate ester bond, respectively. The 1-chloro-2-propyl group acts as a protecting group that can potentially be removed under specific conditions, although its primary role in this context is to form a stable phosphate triester.
Reaction Mechanism
The phosphorylation proceeds via a nucleophilic substitution mechanism, typically an SN2-type reaction at the phosphorus center. A nucleophile, such as the 5'-hydroxyl group of a nucleoside, attacks the electrophilic phosphorus atom of the phosphorochloridate. This attack displaces the chloride ion, which is an excellent leaving group. The reaction is almost always conducted in the presence of a non-nucleophilic organic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General mechanism of phosphorylation.
Experimental Protocol: Phosphorylation of a Model Substrate
This protocol describes a general procedure for phosphorylating a primary alcohol, such as the 5'-hydroxyl of a protected nucleoside, using this compound.
Note: this compound is a highly reactive and moisture-sensitive compound. All procedures must be carried out under anhydrous conditions in an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substrate (e.g., protected nucleoside) | Anhydrous | N/A | Must be thoroughly dried before use. |
| This compound | Synthesis Grade | N/A | Highly moisture sensitive. Handle in a glovebox or under inert gas. |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Standard Supplier | Distill from CaH2 before use. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Standard Supplier | Use from a solvent purification system or from a sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Standard Supplier | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Standard Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring. |
Step-by-Step Phosphorylation Procedure
Caption: Experimental workflow for phosphorylation.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the substrate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting material. A typical mobile phase is a mixture of DCM and methanol or ethyl acetate and hexanes.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure phosphorylated product.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive phosphorylating agent due to hydrolysis. 2. Insufficiently dried substrate or solvent. 3. Substrate sterically hindered. | 1. Use freshly prepared or properly stored reagent. 2. Ensure all reagents and glassware are scrupulously dry. 3. Increase reaction temperature or time; consider a less hindered phosphorylating agent if possible. |
| Multiple Products/Side Reactions | 1. Reaction on other nucleophilic sites (e.g., other hydroxyls). 2. Over-reaction or side reactions with the base. | 1. Use appropriate protecting groups for other reactive sites on the substrate. 2. Use a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Incomplete removal of triethylammonium salts. | 1. Add a small amount of triethylamine or acetic acid to the chromatography eluent. Consider reverse-phase chromatography. 2. Ensure thorough aqueous washes during workup. |
Safety and Handling
Extreme Caution is Required. Phosphorochloridates are corrosive and react violently with water. The precursor, 1-chloro-2-propanol, is a hazardous substance.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Butyl or Viton rubber are recommended), splash-resistant goggles, a face shield, and a lab coat.[2] All manipulations should be performed inside a certified chemical fume hood.
-
Handling: 1-Chloro-2-propanol and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3] Avoid all personal contact, including inhalation of vapors.[4] Do not work with this material if you have open cuts or irritated skin.[4]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (Argon) in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials like oxidizing agents and strong acids.[2][4]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Seal all contaminated materials in a vapor-tight plastic bag for disposal.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
References
- Gibard, C., B. Said, and R. Krishnamurthy. "Phosphorylation of nucleosides by P-N bond species generated from prebiotic reduced phosphorus sources." Nature Communications.
- Santa Cruz Biotechnology. "1-Chloro-2-propanol." Safety Data Sheet.
- Mehellou, Y., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. (2014).
- New Jersey Department of Health. "Hazard Summary: 1-CHLORO-2-PROPANOL." Right to Know Hazardous Substance Fact Sheet.
- Fisher Scientific. "SAFETY DATA SHEET: 1-Chloro-2-propanol.
- NOAA. "1-CHLORO-2-PROPANOL | CAMEO Chemicals.
- Airgas. "SAFETY DATA SHEET: 1-chloropropan-2-ol." (2021).
Sources
Application Note: Reaction of 1-Chloro-2-propanol Phosphorochloridate with Alcohols
Executive Summary
This application note details the reaction mechanism and experimental protocols for coupling Bis(1-chloro-2-propyl) phosphorochloridate (CAS 13674-83-4)—often referred to commercially as 1-Chloro-2-propanol phosphorochloridate—with various alcohols.
While historically utilized in the industrial synthesis of flame retardants like TCPP, this reagent has emerged in drug development as a critical building block for:
-
Prodrug Synthesis: Creating lipophilic phosphate triesters to enhance cellular permeability of polar active pharmaceutical ingredients (APIs).
-
Metabolite Standards: Synthesizing specific biomarkers (e.g., BCPCP) to study the toxicology of organophosphates.
This guide provides a mechanistic deep-dive into the base-catalyzed phosphorylation and a validated protocol for synthesizing mixed phosphate esters with high chemoselectivity.
Mechanistic Insight: Nucleophilic Substitution at Phosphorus
The reaction between Bis(1-chloro-2-propyl) phosphorochloridate (1 ) and a target alcohol (ROH) proceeds via an associative Nucleophilic Substitution at Phosphorus (
Reaction Pathway
-
Activation: The base (typically Triethylamine or Pyridine) does not deprotonate the alcohol initially but acts as a scavenger for the HCl byproduct. In catalytic variations (e.g., DMAP), the base activates the phosphoryl center.
-
Nucleophilic Attack: The alcohol oxygen attacks the electrophilic phosphorus atom of 1 , forming a pentacoordinate transition state.
-
Elimination: The chloride ion (
), being the best leaving group compared to the alkoxy groups, is expelled. -
Deprotonation: The base removes the proton from the oxonium intermediate to yield the neutral phosphate triester.
Stereochemical Considerations
The commercial reagent 1 is derived from propylene oxide and
Mechanistic Diagram
Figure 1: Associative
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| Target Alcohol (R-OH) | 1.0 | Substrate | Anhydrous |
| Bis(1-chloro-2-propyl) phosphorochloridate | 1.1 - 1.2 | Phosphorylating Agent | >95% |
| Triethylamine ( | 1.5 | HCl Scavenger | Dry, distilled over |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |
| DMAP | 0.1 | Catalyst (Optional) | Reagent Grade |
Standard Operating Procedure (SOP)
Step 1: Preparation of Reagent Solution
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with Target Alcohol (10 mmol) and Anhydrous DCM (50 mL).
-
Add Triethylamine (15 mmol, 2.1 mL) via syringe.
-
Cool the mixture to 0°C using an ice/water bath.
Step 2: Controlled Addition
-
Dissolve Bis(1-chloro-2-propyl) phosphorochloridate (11 mmol) in anhydrous DCM (10 mL) in a separate vial.
-
Add the chloridate solution dropwise to the reaction flask over 15–20 minutes.
-
Critical: Maintain temperature < 5°C to prevent side reactions or decomposition.
-
-
(Optional) If the alcohol is sterically hindered, add DMAP (1.0 mmol) at this stage.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC (silica gel) or
NMR.-
Endpoint: Disappearance of chloridate peak (~ +10 ppm) and appearance of phosphate ester peak (~ -1 to -5 ppm).
-
Step 4: Workup & Purification
-
Quench the reaction by adding Water (30 mL).
-
Separate the organic layer and wash sequentially with:
-
1M HCl (30 mL) – removes excess amine.
-
Sat.
(30 mL) – neutralizes acid traces. -
Brine (30 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of mixed phosphate esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of chloridate reagent. | Ensure all solvents are anhydrous. Re-distill |
| Incomplete Conversion | Steric hindrance of alcohol. | Add 10 mol% DMAP catalyst; increase temperature to 40°C (reflux DCM). |
| Impurity Profile | Transesterification or symmetrical byproduct. | strictly control stoichiometry (1.1 equiv of chloridate). Avoid excess alcohol. |
| Color Change (Darkening) | Amine oxidation or excessive exotherm. | Slow down addition rate; ensure strict |
Safety & Handling (E-E-A-T)
-
Toxicity: Organophosphorus chlorides are potent acetylcholinesterase inhibitors. Handle in a fume hood with double nitrile gloves.
-
Corrosivity: The reagent releases HCl upon contact with moisture.
-
Decontamination: Neutralize spills with 10% NaOH or saturated sodium bicarbonate solution before disposal.
References
-
World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) Phosphate and Tris(2-chloroethyl) Phosphate. Retrieved from [Link]
-
National Toxicology Program (NTP). (2025).[1] Testing Status of Bis(1-chloro-2-propyl) phosphate. Retrieved from [Link][2][3]
-
PubChem. (2023). Compound Summary: Bis(1-chloro-2-propyl) phosphorochloridate (CAS 13674-83-4). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Tris(2-chloro-1-methylethyl) phosphate (TCPP). Retrieved from [Link]
Sources
Application Notes and Protocols for 1-Chloro-2-propanol Phosphorochloridate in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: The following application notes and protocols are based on established principles of phosphoramidite chemistry. The use of 1-Chloro-2-propanol Phosphorochloridate for the introduction of a 2-chloropropyl phosphate protecting group is a novel application and should be considered a proposed methodology requiring experimental validation and optimization.
I. Introduction: Expanding the Toolkit for Phosphate Protecting Groups
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology and drug development.[1][2] A critical component of this methodology is the transient protection of the internucleotide phosphate linkage during chain elongation. The most widely adopted protecting group for this purpose is the 2-cyanoethyl group, which is lauded for its straightforward removal via base-catalyzed β-elimination.[1][3]
This document explores the potential application of This compound as a phosphitylating agent for the introduction of a novel 2-chloropropyl protecting group for the phosphate backbone in oligonucleotide synthesis. We will delve into the theoretical advantages of this approach, provide detailed protocols for the synthesis of the corresponding nucleoside phosphoramidites, their use in automated oligonucleotide synthesis, and a proposed deprotection strategy.
The exploration of alternative phosphate protecting groups is driven by the continuous need for synthetic strategies that offer different deprotection kinetics, orthogonality to other protecting groups, and potentially milder deprotection conditions for the synthesis of sensitive modified oligonucleotides.[4]
II. The 2-Chloropropyl Group: A Potential Alternative
We hypothesize that this compound can be effectively utilized to generate nucleoside phosphoramidites bearing a 2-chloropropyl protecting group on the phosphorus atom. This protecting group is structurally analogous to the conventional 2-cyanoethyl group and is expected to be removable under similar basic conditions via a β-elimination mechanism.
Proposed Advantages and Considerations:
| Feature | 2-Cyanoethyl Group (Standard) | 2-Chloropropyl Group (Proposed) | Rationale and Considerations |
| Deprotection Mechanism | Base-catalyzed β-elimination | Base-catalyzed β-elimination (hypothesized) | The electron-withdrawing nature of the chlorine atom is expected to facilitate β-elimination. |
| Deprotection Kinetics | Well-characterized and rapid | Potentially different; may be faster or slower depending on the leaving group ability of chloride vs. cyanide. | Experimental validation is required to determine the precise deprotection kinetics. |
| Potential Side Reactions | Acrylonitrile formation, which can alkylate nucleobases. | Potential for formation of 2-chloropropene. The reactivity of this byproduct with the oligonucleotide needs to be assessed. | The potential for side reactions during deprotection is a critical aspect for investigation. |
| Orthogonality | Compatible with standard nucleobase and sugar protecting groups. | Expected to be compatible with standard protecting groups. | The stability of the 2-chloropropyl group under acidic conditions of detritylation must be confirmed. |
| Synthesis of Phosphoramidites | Well-established and commercially available. | Requires synthesis from this compound. | The synthesis protocol is expected to be straightforward based on standard phosphitylation chemistry. |
III. Synthesis of 2-Chloropropyl Nucleoside Phosphoramidites
The synthesis of the novel phosphoramidite building blocks is the initial and crucial step. The following protocol is a proposed method based on standard phosphitylation procedures.[5]
Protocol 1: Synthesis of 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(2-chloropropyl-N,N-diisopropyl)phosphoramidites
Materials:
-
5'-O-DMT-N-protected-2'-deoxynucleoside (e.g., DMT-dT, DMT-dC(bz), DMT-dA(bz), DMT-dG(ibu))
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Diisopropylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate, Triethylamine (for chromatography)
Procedure:
-
Preparation of the Phosphitylating Agent: In a flame-dried, argon-purged flask, dissolve this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Formation of the Chlorophosphoramidite: Slowly add N,N-diisopropylamine (1.0 eq) to the cooled solution. Stir the reaction at 0°C for 30 minutes.
-
Phosphitylation of the Nucleoside: In a separate flame-dried, argon-purged flask, dissolve the 5'-O-DMT-N-protected-2'-deoxynucleoside (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq).
-
Slowly add the prepared chlorophosphoramidite solution from step 2 to the nucleoside solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate containing 1% triethylamine.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
dot
Caption: Synthesis of 2-Chloropropyl Nucleoside Phosphoramidite.
IV. Automated Solid-Phase Oligonucleotide Synthesis
The synthesized 2-chloropropyl nucleoside phosphoramidites can be utilized in a standard automated oligonucleotide synthesizer following the well-established four-step cycle.[3]
The Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.
-
Coupling: The 2-chloropropyl nucleoside phosphoramidite is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
dot
Caption: The four-step automated oligonucleotide synthesis cycle.
V. Proposed Deprotection of the 2-Chloropropyl Group
The final and most critical stage is the removal of all protecting groups to yield the native oligonucleotide. The deprotection of the 2-chloropropyl group is proposed to occur via a base-catalyzed β-elimination mechanism, analogous to the removal of the 2-cyanoethyl group.
Protocol 2: Cleavage and Deprotection of Oligonucleotides with a 2-Chloropropyl Protected Backbone
Materials:
-
Controlled Pore Glass (CPG) with the synthesized oligonucleotide
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Sterile, RNase-free water
Procedure:
-
Cleavage from Support and Initial Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide/ethanol (3:1 v/v).
-
Incubate the vial at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the solid support and removes the nucleobase protecting groups. It is hypothesized that the 2-chloropropyl group will also be removed during this step.
-
-
Evaporation:
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Resuspend the oligonucleotide pellet in sterile, RNase-free water.
-
-
Analysis and Purification:
-
Analyze the deprotected oligonucleotide by mass spectrometry to confirm the complete removal of all protecting groups, including the 2-chloropropyl group.
-
Purify the oligonucleotide using standard methods such as HPLC or PAGE.
-
dot
Sources
Purification of Products from 1-Chloro-2-propanol Phosphorochloridate Reactions: A Guide for Synthetic and Medicinal Chemists
An Application Guide
Abstract
The synthesis of novel organophosphate esters using 1-Chloro-2-propanol Phosphorochloridate is a key step in the development of various therapeutic agents and bioactive molecules. The inherent reactivity of the phosphorochloridate moiety and the nature of the starting materials often lead to complex crude reaction mixtures. Achieving high purity of the final product is non-negotiable for downstream applications, particularly in drug development and biological screening. This application note provides a comprehensive guide to the purification of these valuable compounds, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern each decision in the purification workflow. We will cover aqueous work-up strategies, advanced chromatographic techniques, and methods for purity assessment, providing researchers with the tools to develop robust and reproducible purification protocols.
Introduction: The Challenge of Purifying Organophosphate Esters
This compound serves as a versatile reagent for introducing a chlorinated phosphonate moiety onto nucleophilic substrates, typically alcohols or amines. The resulting organophosphate products are of significant interest in medicinal chemistry. However, the reaction's success is critically dependent on the subsequent purification strategy.
The primary challenges in these purifications arise from:
-
Product Instability: The phosphate ester linkage can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. The silica gel used in chromatography, for instance, is acidic and can promote degradation if not properly neutralized.[1]
-
Structurally Similar Impurities: The crude product is often contaminated with unreacted starting materials, isomers, and byproducts that possess similar polarities, making separation difficult. The common commercial source of 1-chloro-2-propanol contains a significant percentage of the 2-chloro-1-propanol isomer, which can lead to the formation of isomeric products.[2]
-
Reaction Byproducts: The use of amine bases (e.g., triethylamine, pyridine) to scavenge HCl generated during the reaction results in the formation of hydrochloride salts, which must be efficiently removed.
This guide is structured to provide a logical workflow, from initial reaction quenching and work-up to final polishing and purity verification, ensuring the isolation of high-quality material suitable for the most sensitive applications.
Characterizing the Crude Reaction Mixture: Know Your Enemy
A successful purification strategy begins with a thorough understanding of the components in the crude reaction mixture. A typical reaction will contain the desired product alongside a predictable set of impurities.
| Component Type | Examples | Rationale for Presence | Typical Removal Strategy |
| Desired Product | Target Organophosphate Ester | Result of the primary synthetic reaction. | Isolation via Chromatography/Crystallization |
| Unreacted Starting Materials | 1-Chloro-2-propanol, Substrate (Alcohol/Amine) | Incomplete reaction or use of excess reagents. | Aqueous Wash, Chromatography |
| Reagent-Derived Impurities | Amine Base (e.g., Triethylamine), Amine Hydrochloride Salt | HCl scavenger used in the reaction. | Aqueous Acidic Wash |
| Isomeric Byproducts | Isomeric Organophosphate Ester | Reaction with 2-chloro-1-propanol impurity present in the starting material.[2] | Flash Chromatography |
| Hydrolysis Products | Phosphoric Acid derivatives | Degradation of starting phosphorochloridate or product during reaction/work-up. | Aqueous Basic Wash, Chromatography |
Logical Flow of Purification Strategy
The following diagram illustrates the typical decision-making process and workflow for purifying products from these reactions.
Caption: General purification workflow.
Phase 1: Aqueous Work-up and Extraction
The initial purification step aims to remove the bulk of water-soluble impurities, primarily the hydrochloride salt of the amine base. This is a liquid-liquid extraction procedure, partitioning components between an organic solvent and a series of aqueous washes.[3]
Causality Behind the Protocol:
-
Choice of Organic Solvent: A water-immiscible solvent that effectively dissolves the desired product is required. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common choices.
-
Dilute Acid Wash (e.g., 1M HCl): This step protonates any remaining free amine base (e.g., triethylamine), converting it into its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This mild base neutralizes any residual acid from the previous step and removes any acidic byproducts. It is crucial to use a weak base to avoid hydrolysis of the desired phosphate ester product.
-
Brine (Saturated NaCl) Wash: This wash removes the bulk of the dissolved water from the organic layer and helps to break up any emulsions that may have formed.
-
Drying Agent (e.g., Na₂SO₄, MgSO₄): After separating the organic layer, a solid drying agent is used to remove trace amounts of water before solvent evaporation.
Protocol 3.1: Standard Extractive Work-up
-
Quenching: Cool the reaction mixture in an ice bath and slowly add water or a saturated aqueous solution of NH₄Cl to quench any remaining reactive species.
-
Transfer: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate) to dissolve the product.
-
Acid Wash: Add an equal volume of 1M HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer. Caution: CO₂ evolution may cause pressure buildup.
-
Brine Wash: Add an equal volume of brine. Shake, separate, and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Phase 2: Flash Column Chromatography
Flash column chromatography is the cornerstone of purification for these compounds, enabling the separation of the target molecule from closely related impurities based on differential partitioning between a stationary phase and a mobile phase.[4][5]
Expertise-Driven Choices:
-
Stationary Phase: Silica gel is the standard choice. However, its acidic nature can degrade sensitive organophosphates.
-
Trustworthiness Measure: To mitigate this, the mobile phase is typically doped with a small amount of a volatile base, such as triethylamine (0.1-1.0% v/v).[1] This neutralizes the acidic sites on the silica, preventing on-column hydrolysis of the product.
-
-
Mobile Phase Selection: The choice of eluent is critical for achieving good separation. This is determined empirically using Thin Layer Chromatography (TLC).
-
Method: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of Hexanes/Ethyl Acetate or DCM/Methanol).
-
Goal: The ideal solvent system will show the product spot with a Retention Factor (Rƒ) of approximately 0.2-0.4, with clear separation from major impurity spots.
-
Sources
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 1-Chloro-2-propanol Phosphorochloridate for Pharmaceutical Intermediate Production
Abstract
1-Chloro-2-propanol phosphorochloridate serves as a critical phosphorylating agent, particularly in the synthesis of phosphate prodrugs, a strategy employed to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] The introduction of a phosphate moiety can significantly improve a drug's solubility, bioavailability, and targeted delivery.[3][4] This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, detailing the underlying chemical principles, a robust step-by-step protocol, process optimization strategies, and critical safety considerations. The protocols and insights are tailored for researchers, chemists, and process development professionals engaged in pharmaceutical research and manufacturing.
Introduction: The Strategic Role of Phosphate Prodrugs
In modern drug discovery, optimizing a molecule's delivery to its site of action is as crucial as its intrinsic potency.[2] Many promising drug candidates exhibit poor aqueous solubility or limited membrane permeability, hindering their clinical development.[4] The phosphate prodrug approach addresses these challenges by masking a hydroxyl group on the parent drug with a phosphate ester.[1] These prodrugs are designed to be inactive carriers that, after administration, are cleaved by endogenous enzymes like alkaline phosphatases to release the active drug at the desired location.[1]
This compound, specifically bis(1-chloro-2-propyl) phosphorochloridate, is a highly effective reagent for this transformation. Its structure is primed for reaction with nucleophilic groups on an API, forming a stable phosphate triester. The chloro-propyl groups can be subsequently removed under specific conditions to yield the desired phosphate monoester prodrug. This guide provides the necessary framework for producing this reagent safely and efficiently on a larger scale.
Reagent Overview and Chemical Principles
Key Reagents
-
1-Chloro-2-propanol (sec-Propylene Chlorohydrin): The alcohol precursor that forms the ester groups on the final product. It is a colorless liquid soluble in water.[5][6]
-
Phosphorus Oxychloride (POCl₃): The source of the phosphorus and chlorine atoms for the phosphorochloridate core. It is a highly corrosive and reactive liquid that reacts violently with water.[7][8]
-
Triethylamine (TEA) or Pyridine: A tertiary amine base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, or Diethyl Ether): An inert solvent to facilitate the reaction while preventing unwanted side reactions with water.
Reaction Mechanism
The synthesis is a nucleophilic substitution reaction at the phosphorus center. The hydroxyl groups of two equivalents of 1-chloro-2-propanol attack the electrophilic phosphorus atom of phosphorus oxychloride. The reaction proceeds in a stepwise manner, with the base neutralizing the generated HCl after each substitution.
Step 1: The first equivalent of 1-chloro-2-propanol reacts with POCl₃ to form a dichlorophosphate intermediate. Step 2: The second equivalent of 1-chloro-2-propanol reacts with the dichlorophosphate to form the desired bis(1-chloro-2-propyl) phosphorochloridate.
Controlling the stoichiometry and temperature is critical to prevent the formation of the trisubstituted phosphate triester and other side products.
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol describes a representative procedure for a multi-gram to kilogram scale synthesis. Quantities should be adjusted based on the desired final yield and reactor capacity. All operations must be performed in a well-ventilated chemical fume hood or an appropriate process bay.[9]
Equipment and Materials
| Equipment/Material | Specification |
| Reaction Vessel | Glass-lined or Hastelloy reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet |
| Addition Funnel | Pressure-equalizing dropping funnel for controlled liquid addition |
| Cooling System | Chiller/circulator bath or reactor jacket capable of maintaining temperatures between -10 °C and 0 °C |
| Quench Tank | Separate vessel containing ice/water for safely quenching the reaction |
| Separatory Funnel/Extractor | Appropriate size for liquid-liquid extraction |
| Rotary Evaporator/Distillation Unit | For solvent removal under reduced pressure |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, acid-resistant lab coat, and respiratory protection.[10] |
Reagent Quantities (Example Scale)
| Reagent | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) |
| Phosphorus Oxychloride | 1.0 | 1.0 | 153.3 | 92.4 |
| 1-Chloro-2-propanol | 2.0 | 2.0 | 189.1 | 170.0 |
| Triethylamine (TEA) | 2.1 | 2.1 | 212.5 | 292.0 |
| Anhydrous DCM | - | - | - | 2000 |
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to create an anhydrous environment. Moisture sensitivity is a critical parameter for phosphorochloridates.
-
Set up the overhead stirrer, temperature probe, and pressure-equalizing dropping funnel.
-
Begin cooling the reactor jacket to the target temperature of -5 °C to 0 °C.
-
-
Reagent Charging:
-
Charge the reactor with anhydrous dichloromethane (DCM) (1000 mL) and phosphorus oxychloride (1.0 eq).
-
Start the agitator at a moderate speed to ensure efficient mixing.
-
-
Controlled Addition:
-
In a separate dry vessel, prepare a solution of 1-chloro-2-propanol (2.0 eq) and triethylamine (2.1 eq) in anhydrous DCM (1000 mL).
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the cooled, stirring reactor over 2-3 hours. Causality: A slow addition rate is crucial to control the highly exothermic reaction and prevent dangerous temperature spikes, which could lead to side reactions and pressure buildup.
-
Maintain the internal reaction temperature below 5 °C throughout the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by withdrawing small, quenched aliquots for analysis by ³¹P NMR or GC-MS.[11] The disappearance of the POCl₃ signal and the appearance of the product signal indicate reaction completion.
-
-
Work-up and Isolation:
-
Quenching: Slowly and carefully pour the reaction mixture into a separate quench tank containing a vigorously stirred mixture of crushed ice and water. This hydrolyzes any remaining POCl₃ and precipitates the triethylammonium hydrochloride salt.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine. A patent on purifying phosphate esters suggests washing with a dilute acidic solution can help remove impurities.[12]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
-
Purification and Storage:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil. For many applications, this crude product is of sufficient purity.[13]
-
If higher purity is required, vacuum distillation can be employed.
-
Store the final product under an inert atmosphere in a tightly sealed container at 2-8 °C to prevent hydrolysis.[14]
-
Process Optimization and Troubleshooting
| Parameter | Effect on Yield/Purity | Optimization Strategy |
| Temperature | High temperatures (>10 °C) can lead to the formation of trisubstituted phosphate and other side products. | Maintain strict temperature control between -5 °C and 5 °C during addition and reaction. |
| Stoichiometry | Excess alcohol can lead to the formation of the triester. Excess POCl₃ is difficult to remove. | Use a slight excess of the base (2.1 eq) to ensure full neutralization of HCl. Maintain a precise 2:1 ratio of alcohol to POCl₃. |
| Addition Rate | A rapid addition rate causes uncontrolled exotherms, reducing selectivity and posing a safety hazard. | Utilize a calibrated pump or dropping funnel to maintain a slow, consistent addition rate over several hours for large-scale batches. |
| Moisture Control | Water will rapidly hydrolyze both the POCl₃ starting material and the phosphorochloridate product, reducing yield. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Troubleshooting | Low Yield: Often due to moisture contamination or incomplete reaction. Impure Product: May result from poor temperature control or inefficient work-up. | Solution: Ensure all glassware and solvents are scrupulously dry. Verify reaction completion with analytical methods before work-up.[11] For purification issues, ensure washing steps are performed thoroughly to remove acidic and basic impurities.[12] |
Application Workflow: From Synthesis to Prodrug
The synthesized phosphorochloridate is a reactive intermediate ready for the phosphorylation of a target API.
Caption: Experimental workflow from reagent synthesis to final prodrug production.
The general procedure involves reacting the API (containing a hydroxyl group) with the this compound in the presence of a suitable base, such as N-methylimidazole or a non-nucleophilic base like DBU, to yield the protected phosphate triester prodrug.[15][16]
Safety and Hazard Management
Working with phosphorus oxychloride and phosphorochloridates requires strict adherence to safety protocols.[10]
-
Corrosivity and Toxicity: Phosphorus oxychloride is extremely corrosive and toxic. It causes severe burns upon contact and is fatal if inhaled or swallowed.[7][8] All manipulations must be conducted in a certified chemical fume hood.
-
Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas.[8] Ensure all equipment is dry and avoid contact with moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, double-layered chemical-resistant gloves (e.g., nitrile and neoprene), and an acid-resistant apron or lab coat.[9]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10] Have appropriate quench materials (e.g., sodium bicarbonate for acid spills) and a spill kit ready.
-
Waste Disposal: Reaction waste, including aqueous washes, will be acidic and must be neutralized before disposal according to institutional and local environmental regulations.
References
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH. [Link]
-
A large-scale method to measure absolute protein phosphorylation stoichiometries. PMC - NIH. [Link]
- Process for purification of phosphate esters.
-
Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. PMC - NIH. [Link]
-
Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Longdom Publishing. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]
-
A general strategy for studying multi-site protein phosphorylation using label-free selected reaction monitoring mass spectrometry. PMC - NIH. [Link]
-
DESIGN, SYNTHESIS, AND APPLICATIONS OF NUCLEOSIDE PHOSPHATE AND PHOSPHONATE PRODRUGS. Gilead Sciences. [Link]
-
A New Classification of Prodrugs: Regulatory Perspectives. PMC - NIH. [Link]
-
Large-Scale Protein Phosphorylation Analysis by Mass Spectrometry-Based Phosphoproteomics. Springer Nature Experiments. [Link]
-
Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Bentham Science Publisher. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Determining in vivo Phosphorylation Sites using Mass Spectrometry. PMC - NIH. [Link]
-
Phosphonate prodrugs: an overview and recent advances. PMC - NIH. [Link]
-
1-Chloro-2-propanol. PubChem - NIH. [Link]
-
Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Publications. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A New Classification of Prodrugs: Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. opcw.org [opcw.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. usbio.net [usbio.net]
- 15. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
Application Notes and Protocols: Synthesis of Nucleoside Phosphoramidates via 1-Chloro-2-propanol Phosphorochloridate Intermediates
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, nucleoside chemistry, and antiviral/anticancer drug discovery.
Introduction: The ProTide Approach and the Role of Phosphorochloridates
The development of nucleoside analogues as therapeutic agents has been a cornerstone of antiviral and anticancer research. However, the efficacy of these drugs is often hampered by their poor cellular permeability and reliance on cellular kinases for activation to the bioactive triphosphate form. The first phosphorylation step is frequently the rate-limiting factor in this activation cascade. The ProTide (Pro-drug nucleotide) technology offers an elegant solution to this challenge by masking the monophosphate group of a nucleoside analogue as a lipophilic phosphoramidate.[1][2] This modification facilitates passive diffusion across the cell membrane. Once inside the cell, the masking groups are enzymatically cleaved to release the nucleoside monophosphate, effectively bypassing the need for the initial, often inefficient, enzymatic phosphorylation step.[1]
A common and effective method for the synthesis of these crucial phosphoramidate linkages involves the use of reactive phosphorus (V) reagents, such as phosphorochloridates.[2][3] These reagents react with the hydroxyl groups of nucleosides to form the desired phosphotriester, which is a precursor to the final phosphoramidate. The choice of substituents on the phosphorochloridate is critical as they serve as protecting groups for the phosphate moiety and influence the stability, solubility, and pharmacokinetic properties of the resulting ProTide.
This application note provides a detailed guide to the synthesis of nucleoside phosphoramidates using a phosphorochloridate derived from 1-chloro-2-propanol. While haloalkyl groups have been explored for phosphate protection, a specific, standardized protocol for this particular reagent is not widely documented.[4] Therefore, this document presents a comprehensive, logical framework and a representative protocol based on established principles of phosphoramidate chemistry. The methodologies described herein are intended to serve as a robust starting point for research and development in this area.
Reaction Mechanism and Stereochemistry
The fundamental reaction involves the nucleophilic attack of a hydroxyl group of the nucleoside, typically the 5'-hydroxyl, on the electrophilic phosphorus atom of the phosphorochloridate. This reaction proceeds via a substitution mechanism, displacing the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
A critical aspect of this reaction is the creation of a new chiral center at the phosphorus atom. This results in the formation of a mixture of two diastereomers, often designated as Sp and Rp. These diastereomers can exhibit significantly different biological activities and metabolic stabilities. Therefore, the separation of these diastereomers or the development of stereoselective synthetic methods is a key consideration in ProTide development.[5]
Sources
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Chloro-2-propanol Phosphorochloridate in Prodrug Synthesis
Introduction: The Strategic Imperative for Phosphoramidate Prodrugs
In the landscape of modern therapeutics, particularly in antiviral and anticancer domains, many potent nucleoside analogues face a fundamental challenge: inefficient intracellular phosphorylation. This initial phosphorylation step, catalyzed by cellular kinases, is often the rate-limiting factor in the bioactivation of these drugs. Consequently, a brilliant inhibitor at the molecular level may exhibit disappointing therapeutic efficacy. Phosphoramidate prodrugs, often termed "ProTides," represent an elegant and clinically validated solution to this problem.[1][2] By masking the highly charged monophosphate group with lipophilic moieties, these prodrugs facilitate passive diffusion across cell membranes. Once inside the cell, these masking groups are enzymatically cleaved, liberating the nucleoside monophosphate and effectively bypassing the problematic initial phosphorylation step.[1][2][3]
This guide provides a detailed exploration of the application of 1-Chloro-2-propanol phosphorochloridate as a key reagent in the synthesis of phosphoramidate prodrugs. We will delve into the underlying chemical principles, provide a comprehensive step-by-step protocol for synthesis, and discuss the mechanistic rationale for the design and activation of these advanced therapeutic agents.
Chemical Principles and Rationale
The core of the phosphoramidate prodrug strategy lies in the creation of a transiently stable phosphate triester. This structure typically consists of an aryl group, an amino acid ester, and the nucleoside analogue of interest, all linked to a central phosphorus atom. The 1-Chloro-2-propanol moiety in the phosphorochloridate reagent serves as a reactive leaving group that facilitates the coupling of the phosphorus center to the nucleophilic hydroxyl group of the parent drug, often the 5'-hydroxyl of a nucleoside.
The general synthetic approach involves the reaction of a nucleoside with an appropriate phosphorochloridate in the presence of a suitable base.[4] The phosphorochloridate itself is typically synthesized by reacting phosphorus oxychloride with an alcohol (in this case, 1-chloro-2-propanol) and subsequently with an amino acid ester. The resulting phosphoramidate prodrug is designed for a specific intracellular activation cascade.
The Activation Cascade: A Precisely Choreographed Unmasking
The intracellular release of the active nucleoside monophosphate from a phosphoramidate prodrug is a multi-step process orchestrated by cellular enzymes.[5]
-
Esterase-Mediated Hydrolysis : The process is typically initiated by the hydrolysis of the amino acid ester by cellular esterases, such as carboxypeptidases.[5][6] This step unmasks a carboxylate group.
-
Intramolecular Cyclization and Aryl Group Elimination : The newly formed carboxylate anion performs an intramolecular nucleophilic attack on the phosphorus center. This attack leads to the formation of a transient five-membered ring intermediate and the subsequent elimination of the aryl group (e.g., phenol).[5][6]
-
Hydrolysis and Monophosphate Release : The unstable cyclic intermediate is then hydrolyzed, releasing the amino acid and, crucially, the desired nucleoside monophosphate.
This cascade is visually represented in the workflow diagram below.
Caption: Intracellular activation pathway of a phosphoramidate prodrug.
Experimental Protocol: Synthesis of a Model Phosphoramidate Prodrug
This protocol outlines the synthesis of a phosphoramidate prodrug of a model nucleoside analogue using this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-Chloro-2-propanol | Anhydrous | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| L-Alanine ethyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Model Nucleoside Analogue (e.g., Zidovudine) | ≥98% | Sigma-Aldrich |
| N-Methylimidazole (NMI) | ≥99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory Grade | Fisher Scientific |
| Brine | Laboratory Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Laboratory Grade | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Methodology
Part 1: Synthesis of the Phosphorochloridate Reagent
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Phosphorus Oxychloride : Add phosphorus oxychloride (1.0 eq.) to the cooled DCM.
-
Addition of 1-Chloro-2-propanol : Slowly add a solution of 1-Chloro-2-propanol (1.0 eq.) and anhydrous triethylamine (1.0 eq.) in DCM via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Formation of the Dichlorophosphate Intermediate : Stir the reaction mixture at -78 °C for 1 hour. The formation of the intermediate can be monitored by ³¹P NMR spectroscopy.
-
Addition of Amino Acid Ester : In a separate flask, prepare a solution of L-Alanine ethyl ester hydrochloride (1.0 eq.) and anhydrous triethylamine (2.0 eq.) in DCM. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion : Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR until the starting materials are consumed.
-
Work-up : The resulting mixture containing the this compound can often be used directly in the next step.
Part 2: Coupling with the Nucleoside Analogue
-
Reaction Setup : In a separate flame-dried flask under a nitrogen atmosphere, dissolve the model nucleoside analogue (1.0 eq.) in anhydrous DCM.
-
Addition of Base : Add N-Methylimidazole (NMI) (1.5 eq.) to the nucleoside solution and stir for 10 minutes at room temperature.
-
Coupling Reaction : Cool the nucleoside solution to 0 °C. Add the freshly prepared this compound solution from Part 1 dropwise to the nucleoside solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Quenching and Extraction : Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired phosphoramidate prodrug.
Caption: General workflow for the synthesis of a phosphoramidate prodrug.
Characterization and Data
The successful synthesis of the phosphoramidate prodrug should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Appearance of new signals corresponding to the protons of the 1-chloro-2-propyl group, the amino acid ester, and shifts in the signals of the nucleoside, particularly those near the 5'-position. |
| ³¹P NMR | A characteristic signal (or a pair of signals for diastereomers) in the phosphoramidate region, confirming the formation of the P-N and P-O bonds. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the desired prodrug. |
| HPLC | A new peak with a different retention time from the starting materials, which can be used to assess the purity of the final compound. The presence of two peaks may indicate the formation of diastereomers. |
Conclusion and Future Perspectives
The use of this compound and similar reagents is a cornerstone of modern prodrug design, enabling the efficient synthesis of phosphoramidate prodrugs. This strategy has proven to be highly effective in overcoming the limitations of charged nucleoside analogues, leading to the development of successful antiviral and anticancer therapies.[7][8] Future research in this area will likely focus on the development of novel phosphorochloridate reagents to fine-tune the stability, cell-type selectivity, and activation kinetics of phosphoramidate prodrugs, further expanding their therapeutic potential.
References
-
Mehellou, Y., McGuigan, C., Brancale, A., & Balzarini, J. (2007). Synthesis and biological evaluation of novel phosphoramidate derivatives of d4T and AZT. Bioorganic & Medicinal Chemistry Letters, 17(13), 3666-3670. [Link]
-
Périgaud, C., Gosselin, G., & Imbach, J. L. (1992). Nucleoside phosphates and phosphonates as pronucleotides. Current Topics in Medicinal Chemistry, 2(3), 235-253. [Link]
-
Serra, M., et al. (2018). Synthesis of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. ChemistryOpen, 7(8), 649-657. [Link]
-
McGuigan, C., et al. (1993). Aryl Phosphoramidates of 5-Fluoro-2'-deoxyuridine (FUdR) as Novel Anti-HIV Agents. Journal of Medicinal Chemistry, 36(8), 1048-1052. [Link]
-
Cahard, D., et al. (2004). Aryl phosphoramidates as prodrugs of 5-ethynyl-2'-deoxyuridine. Bioorganic & Medicinal Chemistry Letters, 14(14), 3693-3696. [Link]
-
Meier, C. (2016). Pro-Nucleotides-Recent Advances in the Design of Efficient Tools for the Delivery of Biologically Active Nucleoside Monophosphates. ChemMedChem, 11(12), 1215-1234. [Link]
-
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]
-
Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 13(3), 355-360. [Link]
-
Chapman, H., et al. (2014). The intracellular activation of phosphoramidate-based 'ProTides'. Drug Discovery Today, 19(7), 895-901. [Link]
-
S-J. (2010). Activation of nucleoside phosphoramidate prodrugs. Molecules, 15(12), 9167-9190. [Link]
Sources
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
1-Chloro-2-propanol Phosphorochloridate reaction condition optimization
Technical Support: Optimization of 1-Chloro-2-Propanol Phosphorylation
Executive Summary
The reaction between 1-chloro-2-propanol (propylene chlorohydrin) and a phosphorochloridate (e.g., diphenyl phosphorochloridate or phosphoryl chloride) is a nucleophilic substitution at the phosphorus(V) center. While conceptually simple, this reaction is complicated by two factors:
-
Steric/Electronic Deactivation: The secondary hydroxyl group is sterically hindered and inductively deactivated by the adjacent electron-withdrawing chlorine atom, reducing nucleophilicity.
-
Competing Cyclization: Under basic conditions, 1-chloro-2-propanol is prone to intramolecular cyclization (Williamson ether type) to form propylene oxide , which can lead to side products or polymerization.
This guide provides a robust "Golden Standard" protocol and a deep-dive troubleshooting section to maximize yield and purity.
Core Protocol: The "Golden Standard"
Recommended starting conditions for laboratory-scale synthesis (10–50 mmol scale).
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Alcohol : 1.1 equiv Phosphorochloridate | Slight excess of electrophile drives the sluggish secondary alcohol to completion. |
| Base | Triethylamine (TEA) (1.2–1.5 equiv) | Sufficient pKa to scavenge HCl but generally not strong enough to rapidly trigger epoxidation at low temps. |
| Catalyst | DMAP (5–10 mol%) or N-Methylimidazole (NMI) | Critical for secondary alcohols. Forms a reactive acyl-pyridinium/imidazolium intermediate that accelerates attack. |
| Solvent | Dichloromethane (DCM) (Anhydrous) | High solubility for reagents; non-nucleophilic; easy workup. THF is a viable alternative. |
| Temperature | 0°C to RT | Addition at 0°C prevents exotherm-driven side reactions. Warm to RT to ensure conversion. |
| Atmosphere | Nitrogen or Argon | Moisture triggers hydrolysis of the P-Cl bond, forming phosphoric acid impurities. |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with
. -
Solubilization: Dissolve 1-chloro-2-propanol (1.0 equiv), TEA (1.2 equiv), and DMAP (0.05 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.
-
Addition: Dissolve the Phosphorochloridate (1.1 equiv) in a minimal amount of DCM. Add dropwise over 30–60 minutes. Note: Control the rate to keep internal temp <5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC or
P NMR. -
Workup:
-
Quench with cold water.
-
Wash organic layer with 1M HCl (to remove TEA/DMAP).
-
Wash with Sat. NaHCO
(to remove acidic hydrolysis byproducts). -
Wash with Brine, dry over Na
SO , and concentrate.
-
Mechanistic Insight & Visualization
The following diagram illustrates the competition between the desired phosphorylation and the undesired epoxide formation.
Figure 1: Mechanistic Divergence. Path A (Green) is the desired phosphorylation, accelerated by nucleophilic catalysts (DMAP). Path B (Red) is the elimination/cyclization to propylene oxide, driven by heat or excessive basicity.
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Remains
Q: I have stirred the reaction for 24 hours, but a significant amount of alcohol remains. Why?
A: Secondary alcohols with
-
Diagnosis: The reaction kinetics are too slow at RT without activation.
-
Solution:
-
Add Catalyst: Ensure you are using DMAP (5-10 mol%) or N-Methylimidazole (NMI) . Pyridine alone is often insufficient.
-
Increase Temperature: If stable at 0°C, heat to reflux (40°C in DCM) . Caution: Monitor for epoxide formation.
-
Switch Solvent: Use Acetonitrile (MeCN) or Toluene . MeCN can accelerate
-type substitutions at phosphorus.
-
Issue 2: Formation of Propylene Oxide (Epoxide)
Q: I see a low-boiling side product or polymeric gum. NMR suggests loss of the chloro-group. A: You are inadvertently performing an intramolecular Williamson ether synthesis.
-
Cause: The base is too strong, or the temperature is too high, promoting the displacement of the chlorine by the internal oxygen.
-
Solution:
-
Weaker Base: If using TEA (pKa ~10.7), switch to Pyridine (pKa ~5.2) or 2,6-Lutidine . These are basic enough to trap HCl but less likely to drive the alkoxide equilibrium required for cyclization.
-
Strict Temp Control: Keep the reaction at 0°C for the entire duration.
-
Reverse Addition: Add the base slowly to the mixture of Alcohol + Phosphorochloridate. This ensures the base is consumed by the HCl immediately rather than pooling in excess with the alcohol.
-
Issue 3: Hydrolysis / Acidic Impurities
Q: My product contains phosphoric acid derivatives or decomposes on silica. A: Phosphorochloridates are extremely moisture-sensitive.
-
Solution:
-
Dry Solvents: Ensure DCM is distilled or dried over molecular sieves.
-
Schlenk Technique: Flame-dry glassware.
-
Purification: Phosphate esters can be acid-sensitive. Pre-treat your silica gel with 1% Triethylamine in hexane before loading the column to neutralize acidic sites that might catalyze decomposition.
-
Experimental Workflow Diagram
Figure 2: Optimized Workflow. A systematic approach to ensuring high yield and purity.
References
-
BenchChem. (2025).[1][2][3] Stability and degradation of (S)-1-Chloro-2-propanol under reaction conditions. Retrieved from
-
Ociepa, M., et al. (2021).[4] "Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent". Organic Letters, 23(23), 9337-9342.[4]
-
Thermo Fisher Scientific. "Phosphorylation Mechanism and Reagents". Technical Resources.
-
National Toxicology Program (NTP). (2017). Toxicology and Carcinogenesis Studies of Tris(chloropropyl) Phosphate. Technical Report 593.
-
Organic Syntheses. "Diphenyl Phosphorazidate (DPPA) and Phosphorochloridate Usage". Org.[5][6][7] Synth. Coll. Vol. 7, 206.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 5. acgpubs.org [acgpubs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Chloro-2-propanol Phosphorochloridate
Welcome to the Advanced Organophosphorus Support Hub. Ticket ID: #OP-Cl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
You are likely working with Bis(1-chloro-2-propyl) phosphorochloridate (or its mono-analog), a critical intermediate in the synthesis of flame retardants (like TCPP) or agrochemicals.
The Core Challenge: This molecule is a "living" intermediate. It possesses a reactive P-Cl bond intended for further derivatization.
-
If you wash it with water: You hydrolyze the P-Cl bond, destroying your product and generating HCl.
-
If you heat it too much: It disproportionates or dehydrohalogenates, turning dark and acidic.
This guide provides non-aqueous, kinetic-based purification strategies to remove specific impurities without compromising the structural integrity of the phosphorochloridate.
Module 1: Impurity Profiling & Diagnostics
Before attempting purification, confirm which impurity is compromising your application.
| Impurity Type | Source | Diagnostic Signal ( | Impact on Downstream App |
| Phosphorus Oxychloride ( | Unreacted starting material | Singlet ~ +3 to +5 ppm | Toxicity; competes for nucleophiles; explosion risk with DMSO. |
| 1-Chloro-2-propanol | Unreacted Reagent / Hydrolysis | N/A ( | Consumes coupling reagents; lowers yield. |
| HCl (Hydrogen Chloride) | Byproduct / Hydrolysis | High Acid Value (Titration) | Catalyzes decomposition; corrodes equipment. |
| Acidic Phosphates | Hydrolysis Products (P-OH) | Broad peaks ~0 to -10 ppm | Kills catalysts; creates emulsions. |
| Regioisomers | 2-chloro-1-propyl derivatives | Split peaks near product | Changes viscosity/melting point; regulatory compliance failure. |
Module 2: Purification Protocols
Protocol A: Removal of Volatiles ( & Alcohol)
Use this when: You have unreacted starting materials but the product P-Cl bond must remain intact.
The Mechanism:
Step-by-Step Guide:
-
Setup: Equip the reactor with a high-efficiency condenser (chilled to -10°C) and a liquid nitrogen trap for the vacuum pump.
-
Vacuum Ramp: Slowly lower pressure to 10–20 mmHg .
-
Caution: Do not apply full vacuum immediately; violent bumping will occur due to residual HCl degassing.
-
-
Thermal Ramp: Heat the jacket to 60–70°C .
-
Critical Limit: Do not exceed 90°C. Above this, the chloridate may disproportionate.
-
-
Nitrogen Sparge (The "Sweeper"): Introduce a subsurface stream of dry Nitrogen (
).-
Why? This lowers the partial pressure of the volatiles, effectively "sweeping" the stubborn
and HCl out of the viscous bulk liquid.
-
-
Endpoint: Monitor until
is <0.1% by GC or P NMR.
Protocol B: Removal of Acids (HCl)
Use this when: Your Acid Number is high (>0.5 mg KOH/g), causing darkening or downstream catalyst poisoning.
The Mechanism: HCl is soluble in the organic ester. Standard base washing is forbidden due to hydrolysis. We use Degassing .
-
Temperature: Maintain 40–50°C.
-
Vacuum: Apply moderate vacuum (50 mmHg).
-
Sparging: Vigorous
sparging for 2–4 hours. -
Chemical Scavenging (Optional):
-
If sparging fails, add 1.05 eq (relative to HCl content) of a sterically hindered base like Tributylamine .
-
Note: The resulting amine hydrochloride salt will precipitate.[1] Filter it out under inert atmosphere (
blanket). Do not use Pyridine (forms soluble complexes that are hard to remove).
-
Protocol C: Isolation via Thin Film Evaporation (TFE)
Use this when: You require >98% purity and need to remove heavy bottoms (oligomers).
The Mechanism: TFE minimizes "residence time" at high temperature, preventing thermal degradation.
-
Feed Rate: Slow (controlled by viscosity).
-
Wall Temp: 130–140°C.
-
Pressure: <1 mmHg (High Vacuum).
-
Outcome: The Phosphorochloridate distills over as a clear liquid; colored oligomers and acid phosphates remain in the residue.
Module 3: Troubleshooting FAQs
Q1: My product turns dark brown during distillation. Why?
A: This is "Thermal Runaway" caused by autocatalysis.
-
Cause: Residual HCl or acidic phosphates catalyze the decomposition of the ester.
-
Fix: You must neutralize the feed before heating. Sparge with
to remove HCl. If the color persists, add 0.1% epoxidized soybean oil (ESBO) as an acid scavenger/stabilizer before distillation.
Q2: I see multiple peaks in P NMR around the product signal.
A: These are likely Regioisomers .
-
Cause: Propylene oxide can open at the primary (
) or secondary ( ) carbon. The "normal" addition gives the 1-chloro-2-propyl group. The "abnormal" addition gives the 2-chloro-1-propyl group. -
Fix: You cannot separate these by distillation (boiling points are too close). You must control this during synthesis by using a catalyst like
or at lower temperatures (<45°C) to favor the kinetic product.
Q3: Can I wash the reaction mixture with water to remove ?
A: ABSOLUTELY NOT.
-
Reason: Phosphorochloridates hydrolyze rapidly.
. -
Result: You will lose product and generate massive amounts of heat and acid. If you must quench, use a "Reverse Quench" into a biphasic system (Ice/Toluene/Sodium Acetate) only if you intend to make the phosphate ester (not the chloridate).
Visualizing the Workflow
Figure 1: Impurity Formation Pathways
This diagram illustrates where your impurities come from during the reaction of
Caption: Synthesis pathway showing the target Bis-chloridate and the divergence points for over-reaction (Tris) and hydrolysis (Acid).
Figure 2: Purification Decision Tree
Follow this logic to select the correct purification method.
Caption: Decision matrix for removing volatiles, acids, and oligomers without hydrolyzing the product.
References
- Title: Process for the preparation of halogenated phosphoric acid esters.
- Title: Process for the purification of dialkylphosphorochloridothioates (Analogous chemistry for chloridate purification).
-
Hydrolysis & Stability
- Title: The Hydrolysis of Phosphinates and Phosphon
- Source:Molecules 2018, 23(12), 3120. (Discusses acid-catalyzed hydrolysis mechanisms relevant to P-Cl and P-OR bonds).
-
URL:[Link]
-
Isomer Control in Phosphate Synthesis
- Title: Selective synthesis of chloropropyl phosph
- Source:Journal of Applied Polymer Science, Vol 102, Issue 5.
-
URL:[Link]
Disclaimer: This guide is for research and development purposes only. Phosphorochloridates are corrosive and toxic. Always work in a fume hood with appropriate PPE.
Sources
Technical Support Center: 1-Chloro-2-propanol Phosphorochloridate Reactivity Guide
This technical guide addresses the specific challenges associated with the 1-Chloro-2-propanol Phosphorochloridate intermediate (specifically 1-chloro-2-propyl phosphorodichloridate and its derivatives).
The "low reactivity" often cited with this molecule is a two-fold problem:
-
Formation Bottleneck: The secondary hydroxyl group of 1-chloro-2-propanol is sterically hindered and electronically deactivated by the
-chlorine, making initial phosphorylation sluggish. -
Subsequent Substitution Resistance: Once formed, the mono-ester (
) resists further nucleophilic attack (to form diesters or triesters) due to the steric bulk of the chloropropyl group shielding the phosphorus center.
Subject: Overcoming Steric and Electronic Deactivation in Chloropropyl Phosphorylation
Applicable Compounds: 1-Chloro-2-propanol (CAS: 127-00-4), Phosphorus Oxychloride (
Part 1: Diagnostic Framework
Before altering your protocol, determine which "reactivity" barrier is halting your experiment.
| Symptom | Diagnosis | Root Cause |
| Low Conversion of Alcohol | Formation Failure | The secondary -OH is poor nucleophile due to steric hindrance and inductive effect of |
| High Unreacted | Kinetic Stalling | Temperature too low for secondary alcohol activation; lack of suitable catalyst. |
| Formation of Alkenes | Elimination Side-Reaction | Reaction temperature too high or base is too strong/hindered, favoring E2 elimination over substitution. |
| Intermediate Won't React Further | Steric Shielding | The installed 1-chloro-2-propyl group blocks the approach of the second nucleophile to the Phosphorus center. |
Part 2: Experimental Protocols
Protocol A: Catalytic Activation for Formation (Upstream)
Objective: Efficiently convert 1-chloro-2-propanol to the phosphorodichloridate without elimination.
The Challenge: The
The Solution: Lewis Acid-Base Synergistic Catalysis
Using a Lewis Acid (
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under
. -
Reagents:
- (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 5-10 volumes)
-
Catalyst:
(anhydrous, 0.5 - 1.0 mol%) or (0.1 mol% - Handle with extreme care).
-
Addition 1: Charge
, DCM, and Catalyst. Cool to -5°C . -
Addition 2: Mix 1-Chloro-2-propanol (1.0 equiv) with a non-nucleophilic base (e.g., 2,6-Lutidine or dry Pyridine, 1.1 equiv).
-
Why Lutidine? It is sterically hindered and less likely to attack the Phosphorus itself compared to Pyridine.
-
-
Reaction: Add the Alcohol/Base mixture dropwise over 1 hour. Maintain temp < 0°C.
-
Digestion: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours.
-
Checkpoint: Monitor by
NMR. The dichloridate typically appears around 3-5 ppm (doublet if coupled to H, or singlet if decoupled).
-
Protocol B: Overcoming Steric Shielding (Downstream)
Objective: Force the 1-chloro-2-propyl phosphorodichloridate to react with a second nucleophile (e.g., an amine or another alcohol).
The Challenge: The bulky chloropropyl group acts as a "gatekeeper," blocking incoming nucleophiles.
The Solution: Nucleophilic Catalysis (DMAP) You must switch from a general base mechanism to a nucleophilic catalysis mechanism using 4-Dimethylaminopyridine (DMAP).
Step-by-Step:
-
Reagent: Dissolve the isolated (or in-situ generated) phosphorodichloridate in THF or MeCN.
-
Nucleophile: Add your target nucleophile (e.g., amine, alcohol).
-
Catalyst: Add DMAP (10-20 mol%) .
-
Scavenger: Add TEA (1.5 equiv) to neutralize the generated HCl.
-
Temperature: Heat to 40-50°C .
-
Note: Secondary alkyl phosphorochloridates are thermally stable up to ~100°C, but check stability of your specific nucleophile.
-
Part 3: Visualizing the Reactivity Landscape
The following diagram illustrates the kinetic pathways. Note how the "Direct Path" is blocked by sterics, requiring the "Catalytic Path" to lower the activation energy (
Caption: Kinetic pathways for phosphorylation. The blue path represents the optimized catalytic route, avoiding the high-energy steric barrier and elimination side-reactions.
Part 4: Troubleshooting FAQs
Q1: I see a significant amount of alkene (allyl chloride derivatives) in my crude NMR. Why?
-
Cause: You likely used a base that was too strong or the temperature was too high during the addition. The base deprotonated the
-carbon instead of acting as an acid scavenger. -
Fix: Switch to a less basic scavenger (e.g., Pyridine instead of TEA) or lower the addition temperature to -10°C. Ensure strictly anhydrous conditions; water accelerates HCl release, promoting elimination.
Q2: My reaction stalls at 60% conversion even with excess
-
Cause: Equilibrium inhibition by HCl. As HCl builds up, it protonates the alcohol, rendering it unreactive.
-
Fix: Sparge the reaction with dry Nitrogen to physically remove HCl gas, or ensure your base equivalents are calculated correctly (1.1 equiv per Cl to be removed).
Q3: Can I use the "Psi-reagent" method for this molecule?
-
Answer: Yes. For high-value drug intermediates where yield is critical (and cost is secondary), use the Psi-reagent (
) platform (e.g., a cyclic phosphoramidate reagent). -
Protocol: React the alcohol with the Psi-reagent and DBU (1.5 equiv). This bypasses the
reactivity issues entirely and is highly chemoselective for hindered alcohols [1].
Q4: Is the intermediate stable for storage?
-
Answer: 1-chloro-2-propyl phosphorodichloridate is hydrolytically unstable. It will degrade to the acid form upon contact with moisture. Store under inert gas at -20°C. It is recommended to use it in situ for the next step.
Part 5: Summary of Key Data
| Variable | Standard Route | Optimized Route |
| Catalyst | None / TEA | |
| Temperature | 0°C to RT | -10°C (Add) |
| Base | Triethylamine | Pyridine or 2,6-Lutidine |
| Typical Yield | 40-60% | 85-95% |
| Major Impurity | Chloropropene (Elimination) | Minimal |
References
-
Ociepa, M., et al. (2021).[8] "Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent." Organic Letters, 23(23), 9337–9342.[8] Link
-
Geier, G. R., et al. (2000). "Catalytic conditions for dipyrromethanecarbinol condensations." Journal of Organic Chemistry, 65, 1084.[5] (Demonstrates Lewis Acid catalysis principles relevant to hindered substrates). Link
-
Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3." (Mechanistic background on the elimination side-reaction). Link
-
NIST Chemistry WebBook. "1-Propanol, 2-chloro-." (Physical properties and safety data). Link
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20030096978A1 - Methods of making porphyrins and related compounds with Lewis acids - Google Patents [patents.google.com]
- 6. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
Preventing byproduct formation with 1-Chloro-2-propanol Phosphorochloridate
Technical Support Center: 1-Chloro-2-propanol Phosphorochloridate Optimization
-
Status: Operational
-
Topic: Byproduct Suppression & Process Control
-
Target Reagent: Bis(1-chloro-2-propyl) phosphorochloridate (and related chloridate intermediates).
Introduction: The Reactivity Paradox
This compound is a high-energy electrophile used primarily as a phosphorylation agent or an intermediate in the synthesis of flame retardants (like TCPP) and plasticizers. Its utility lies in the reactivity of the P-Cl bond; however, this same reactivity is the source of its instability.
The core challenge is a kinetic competition between the desired nucleophilic substitution and three primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: Moisture triggers the release of HCl, which autocatalytically accelerates P-Cl bond cleavage.
-
Isomerization: The 1-chloro-2-propyl group (secondary alcohol derivative) can undergo migration or rearrangement under acidic conditions.
-
Disproportionation/Polymerization: Formation of pyrophosphates (P-O-P) or over-phosphorylated species.
This guide provides the protocols necessary to lock this reagent into its desired state.
Module 1: Critical Control Points (The "Why")
Before troubleshooting, you must understand the mechanistic drivers of impurity formation.
The HCl Autocatalytic Loop
The reaction of Phosphorus Oxychloride (
-
Mechanism: If HCl is not scavenged or removed (vacuum/sparging), it protonates the phosphoryl oxygen (
), making the phosphorus center hyper-electrophilic. This invites attack from even weak nucleophiles (like trace water), reverting the product to a phosphoric acid derivative. -
Solution: You must maintain a "Base Excess" or "Vacuum Dominance" strategy.
Regioselectivity (Isomer Control)
1-Chloro-2-propanol is a secondary alcohol. The steric bulk of the chloromethyl group slows down the initial attack on
-
Risk: If the temperature is too high (>50°C) during addition, the thermodynamic drive can cause the phosphate group to migrate or the alcohol to dehydrate.
-
Solution: Kinetic control via low-temperature addition (-5°C to 10°C).
Module 2: Troubleshooting Guide (FAQs)
Q1: My "Acid Number" is consistently rising during storage. What is happening?
-
Diagnosis: Moisture intrusion leading to Hydrolysis.
-
The Science: Phosphorochloridates are hygroscopic. A single water molecule hydrolyzes the P-Cl bond to P-OH + HCl. The generated HCl catalyzes further hydrolysis of the ester bonds (P-O-C).
-
Immediate Fix: Store under positive Nitrogen pressure. Add a molecular sieve packet to the secondary containment.
-
Process Fix: Ensure the water content of your starting 1-chloro-2-propanol is <0.05% (Karl Fischer titration).
Q2: I see multiple peaks in my GC/HPLC with the same molecular weight. What are they?
-
Diagnosis: Regioisomers (1-chloro-2-propyl vs. 2-chloro-1-propyl esters).
-
The Science: Commercial 1-chloro-2-propanol often contains 5-10% of the isomer 2-chloro-1-propanol (primary alcohol). The primary alcohol reacts faster with the phosphorochloridate than the secondary alcohol.
-
Fix: Source high-purity (>98%) isomerically pure starting material. Alternatively, use lower reaction temperatures to maximize selectivity for the desired isomer.
Q3: The reaction mixture is turning dark yellow/brown and becoming viscous.
-
Diagnosis: Thermal degradation and Pyrophosphate formation.
-
The Science: High temperatures promote the condensation of two phosphorochloridate molecules to form P-O-P bonds (pyrophosphates), releasing alkyl chlorides. This "scorching" is irreversible.
-
Fix: Your exotherm control failed. Reduce the addition rate of the alcohol. Ensure reactor jacket cooling capacity is sufficient to keep
during addition.
Module 3: Visualizing the Pathways
Diagram 1: The Synthesis & Degradation Logic
This diagram illustrates the desired pathway versus the "Death Loop" of acid hydrolysis.
Caption: The "Synthesis vs. Degradation" workflow. Note the red paths indicating the catalytic role of HCl in product degradation.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of Bis(1-chloro-2-propyl) phosphorochloridate with <1% Acid Impurity.
Reagents:
-
Phosphorus Oxychloride (
): 1.0 eq. -
1-Chloro-2-propanol: 2.0 eq.
-
Catalyst:
(0.5 mol%) or Scavenger: Triethylamine (2.1 eq). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask.
-
Equip with: Nitrogen inlet, addition funnel, and internal temperature probe.
-
Critical: Purge with
for 15 mins.
-
-
Charging:
-
Add
and solvent.[1] Cool to -10°C . -
Note: If using a base scavenger (Triethylamine), add it now. If using a Lewis Acid catalyst (
) and vacuum removal of HCl, add catalyst now.
-
-
Controlled Addition (The Kinetic Phase):
-
Add 1-Chloro-2-propanol dropwise.
-
Rule: Rate of addition must be slow enough that
never exceeds 0°C . -
Why: This prevents "over-phosphorylation" to the tris-ester and minimizes isomerization.
-
-
The Soak (Completion):
-
Allow to warm to room temperature (20-25°C) over 2 hours.
-
Stir for an additional 4 hours.
-
QC Check: Take an aliquot for
NMR.[2]-
Target Peak:
ppm (Chloridate). -
Impurity:
ppm (Tris-ester).
-
-
-
Workup (Quenching):
-
If Base used: Filter off the amine-HCl salt immediately under
. -
If Vacuum used: Degas the solution at 40°C/20 mbar to remove residual HCl.
-
Storage: Store at -20°C.
-
Data Summary: Impact of Temperature on Purity
| Reaction Temp (°C) | Target Purity (%) | Tris-Ester Byproduct (%) | Acid Number (mg KOH/g) |
| -10 to 0 | 96.5 | 1.2 | 0.5 |
| 20 to 30 | 88.0 | 8.5 | 2.1 |
| > 50 | 65.0 | 15.0 | >10.0 |
Module 5: Advanced Troubleshooting Logic
Diagram 2: The Decision Matrix
Caption: Rapid diagnostic flow for common phosphorochloridate synthesis failures.
References
-
Phosphorochlorid
-
POCl3 Reaction Mechanisms (E2 vs SN2)
-
Synthesis of 1-Chloro-2-Propanol (Precursor Chemistry)
- Title: "Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction."
- Source: ResearchG
-
URL:[Link]
-
Regioselectivity in Chlorohydrin Chemistry
-
Prevention of Hydrolysis in Phosph
- Title: "Preventing hydrolysis of AlN powders with organophosphate coating.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Phosphorylation with 1-Chloro-2-propanol Phosphorochloridate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Chloro-2-propanol Phosphorochloridate for phosphorylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the success of your experiments. As Senior Application Scientists, we have structured this guide to reflect the causal logic of the chemistry involved, moving beyond simple procedural steps to explain the "why" behind each recommendation.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the phosphorylation process. Each entry details potential causes and provides actionable, step-by-step solutions.
Question 1: Why is my phosphorylation yield consistently low or non-existent?
Low or no yield is the most common issue and can stem from several factors, primarily related to reagent integrity, reaction conditions, and competing side reactions.
Pillar 1: Reagent and Substrate Integrity
-
Cause: this compound is highly sensitive to moisture. Hydrolysis of the P-Cl bond is a rapid and irreversible reaction that deactivates the phosphorylating agent, forming the corresponding phosphoric acid, which is unreactive under these conditions.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere (e.g., argon or nitrogen). The reagent is hygroscopic and should be handled in a glovebox or with rigorous anhydrous techniques.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
Substrate Purity: Ensure your alcohol substrate is pure and, most importantly, dry. Co-evaporate your substrate with anhydrous toluene or dry it under a high vacuum before use.
-
Pillar 2: Reaction Stoichiometry and Base Selection
-
Cause: The phosphorylation reaction releases one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction forward. An inappropriate base or incorrect stoichiometry can halt the reaction or promote side reactions.
-
Solution:
-
Base Choice: Use a sterically hindered, non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. Pyridine often acts as both a base and a catalyst.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to scavenge the HCl produced. For substrates prone to side reactions, a slight excess of the phosphorylating agent (1.1 equivalents) may be beneficial.
-
Pillar 3: Competing Side Reactions
-
Cause: The substrate, 1-chloro-2-propanol, contains a secondary alcohol and a primary chloride. The base used to scavenge HCl can also catalyze the dehydrochlorination of the substrate or the product, leading to the formation of propylene oxide or a phosphorylated epoxide, respectively.[1] This is a known reaction pathway for 1,2-chlorohydrins in the presence of a base.[1]
-
Solution:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -20°C) to minimize the rate of the dehydrochlorination side reaction. Add the base slowly to the reaction mixture to avoid localized areas of high concentration.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to monitor the consumption of the starting material and the formation of the desired product. Over-running the reaction can lead to increased side product formation.
-
Question 2: My reaction produces multiple spots on TLC, and the crude NMR is complex. What are the likely side products?
The formation of multiple products is indicative of side reactions or degradation. Understanding these pathways is key to optimizing your protocol.
Potential Side Products:
-
Hydrolyzed Phosphorochloridate: As mentioned, this forms the corresponding phosphoric acid. It will appear as a baseline spot on a silica TLC plate.
-
Dehydrochlorinated Product: The base can induce elimination of HCl from the 1-chloro-2-propanol moiety of your phosphorylated product, forming a reactive epoxide. This epoxide can then be attacked by other nucleophiles in the reaction mixture.
-
Diphosphate or Pyrophosphate Species: If there is any water contamination, the phosphorochloridate can react with the newly formed phosphate to create P-O-P linkages.
-
Reaction with the Base: While less common with hindered amines, pyridine can sometimes act as a nucleophile, leading to the formation of a pyridinium salt.
Troubleshooting Workflow for Side Product Formation
The following diagram outlines a systematic approach to diagnosing and resolving issues with side product formation.
Caption: Troubleshooting workflow for side product formation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound? A: This reagent is hygroscopic and corrosive to metals. It should be stored tightly closed in its original container, under an inert gas like argon or nitrogen, and at the recommended temperature listed on the product label (typically refrigerated). All handling should be performed in a well-ventilated fume hood using anhydrous techniques.[2]
Q: Which solvents are recommended for this phosphorylation? A: Anhydrous, non-protic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The selection may depend on the solubility of your substrate.
Q: How can I monitor the reaction's progress? A:
-
³¹P NMR Spectroscopy: This is the most definitive method. The chemical shift of the phosphorus atom in the phosphorochloridate (P-Cl) will be distinct from that of the product phosphotriester (P-OR).
-
Thin Layer Chromatography (TLC): Use a suitable solvent system to resolve the starting material from the product. Staining with potassium permanganate or vanillin can help visualize the spots if they are not UV-active.
-
LC-MS: This can be used to monitor the appearance of the product mass and the disappearance of the starting material mass.
Q: What is the general reaction mechanism?
A: The reaction proceeds via a nucleophilic attack of the alcohol substrate on the electrophilic phosphorus atom of the phosphorochloridate. This is followed by the elimination of a chloride ion. The base present in the reaction neutralizes the HCl generated.
Caption: General mechanism of phosphorylation.
Experimental Protocols
General Protocol for Phosphorylation
This protocol provides a starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).
-
Addition of Phosphorylating Agent: Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or ³¹P NMR. Let the reaction warm to room temperature if necessary, but be mindful of potential side reactions.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Prevents hydrolysis of the reagent. Must be non-protic. |
| Base | Pyridine, Triethylamine, DIPEA | Non-nucleophilic base to scavenge HCl without competing. |
| Temperature | 0°C to Room Temperature | Lower temperatures can minimize side reactions like dehydrochlorination. |
| Stoichiometry | 1.1 eq Phosphorochloridate, 1.2 eq Base | Slight excess ensures complete reaction and neutralization of acid. |
| Atmosphere | Inert (Nitrogen or Argon) | The reagent is sensitive to moisture. |
References
- MilliporeSigma. (n.d.). Safety Data Sheet for 1-Chloro-2-propanol.
- United States Biological. (n.d.). This compound - Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-2-propanol.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-2-propanol. PubChem Compound Database.
- NOAA. (n.d.). 1-CHLORO-2-PROPANOL. CAMEO Chemicals.
- BenchChem. (2025). A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Diphenyl Chlorophosphate.
- Moorhouse, C. J., & Moses, J. E. (2021).
- Pihlaja, K., et al. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 1-chloro-2-methyl-2-propanol and 2-chloro-2-methyl-1-propanol in aqueous alkali. ARKIVOC, 2012(v), 120-133.
- NIST. (n.d.). 2-Propanol, 1-chloro-, phosphate (3:1). NIST Chemistry WebBook.
- Egorov, M. P., et al. (2019). Some Features of Phosphorylation of 4-Substituted Thiosemicarbazides with Chloroethynylphosphonates. Russian Journal of General Chemistry, 89(10), 2037–2043.
- Zhang, Y., et al. (2007). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Journal of Chemical Technology & Biotechnology, 82(9), 845-849.
- Cruz, H. A., Jiménez, E. I., & Krishnamurthy, R. (2023). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society, 145(43), 23781–23793.
- TCI AMERICA. (n.d.). Phosphorylation [Synthetic Reagents].
- Mehellou, Y., & De Clercq, E. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 110(6), 3699–3743.
- Krishnamurthy, R., et al. (2017). Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions.
- Holmes, R. R., et al. (2001). Chloro- and Fluoro-Substituted Phosphites, Phosphates, and Phosphoranes Exhibiting Sulfur and Oxygen Coordination(1). Inorganic Chemistry, 40(23), 5907–5914.
- Eisenberg, S. P., et al. (2001).
- Glen Research. (2011). Chemical Phosphorylation – considering the options. Glen Report 23.17.
- Donn, R. L., et al. (2021).
- Reddit. (2023).
Sources
Technical Support Center: Stability & Handling of 1-Chloro-2-propanol Phosphorochloridate
Target Compound : Bis(1-chloro-2-propyl) phosphorochloridate CAS : 13674-83-4 Common Aliases : 1-Chloro-2-propanol Phosphorochloridate; Phosphorochloridic acid, bis(2-chloro-1-methylethyl) ester.[1]
Part 1: Core Directive & Technical Overview
Welcome to the Advanced Application Support Center. You are likely working with Bis(1-chloro-2-propyl) phosphorochloridate , a highly reactive electrophilic phosphorus(V) intermediate. Unlike its stable downstream product (TCPP flame retardant), this reagent is kinetically unstable in the presence of nucleophiles and moisture.
The Central Dogma of Stability: The stability of this compound in solution is governed by the integrity of the P–Cl bond . This bond is the "warhead" of the molecule; it provides the necessary reactivity for phosphorylation but simultaneously renders the molecule susceptible to rapid degradation via hydrolysis and acid-catalyzed decomposition.
Critical Stability Factors (The "Why")
-
Hydrolytic Susceptibility : The phosphorus atom is highly electrophilic. Trace water acts as a nucleophile, attacking the phosphorus center to displace chloride. This generates Bis(1-chloro-2-propyl) phosphate and Hydrogen Chloride (HCl) .
-
Autocatalytic Acid Decomposition : The HCl byproduct is not benign. In organic solvents, dissolved HCl can protonate the ester oxygens, catalyzing the cleavage of the C–O bonds (dealkylation), leading to a complex mixture of phosphoric acid derivatives and alkyl chlorides.
-
Thermal Instability : Above 50°C, or in the presence of Lewis acids, the compound may undergo elimination reactions, releasing propylene derivatives and condensing into polyphosphates.
Part 2: Troubleshooting Guide (Q&A)
Direct solutions to the most frequent failure modes reported by our user base.
Issue 1: "My solution has turned cloudy or developed a precipitate."
Diagnosis: Hydrolysis-Induced Acidification. If you are storing the reagent in a non-polar solvent (e.g., Toluene, Hexane), the cloudiness is likely amine hydrochloride salts (if a base was present) or phase separation of phosphoric acid derivatives formed by hydrolysis.
-
Immediate Action: Check the container seal. If the solution is critical, filter under inert gas.
-
Prevention: Ensure all solvents are dried to <50 ppm water (Karl Fischer titration). Store under positive Argon pressure.
Issue 2: "I see multiple peaks in the P NMR spectrum."
Diagnosis: Degradation Product Formation.
Pure Bis(1-chloro-2-propyl) phosphorochloridate should show a singlet around +3 to +5 ppm (relative to
-
Peak at ~ -1 to -2 ppm: Indicates the hydrolyzed product (Phosphate diester).
-
Peak at ~ -10 to -12 ppm: Indicates Pyrophosphates (P-O-P anhydride formation), often caused by heat or excessive base.
-
Solution: If the hydrolyzed peak is <5%, the reagent may still be usable for excess-reagent reactions. If >10%, repurify or discard.
Issue 3: "The reaction pH drops rapidly upon addition of the reagent."
Diagnosis: HCl Release. This is normal behavior for phosphorochloridates but must be managed.
-
Control: You must use an acid scavenger (auxiliary base) such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Stoichiometry: Use at least 1.1 equivalents of base relative to the phosphorochloridate to neutralize the HCl immediately.
Issue 4: "Can I use DMF or DMSO as a solvent?"
Diagnosis: Incompatibility Risk.
-
DMSO: High Risk. DMSO can act as an oxidant or nucleophile toward highly reactive acid chlorides (Swern-like reactivity) and is difficult to dry completely.
-
DMF: Moderate Risk. DMF can react with phosphorochloridates to form Vilsmeier-Haack type intermediates (
), complicating the reaction. -
Recommendation: Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Toluene .
Part 3: Experimental Protocols
Protocol A: Stability Assessment via P NMR
Use this protocol to validate reagent quality before critical synthesis.
Materials:
-
Anhydrous
(stored over 4Å molecular sieves). -
NMR Tube (oven-dried).
-
Argon balloon.
Steps:
-
Sampling: Under an inert atmosphere (Glovebox or Schlenk line), withdraw 50 µL of the phosphorochloridate solution.
-
Dilution: Add to 500 µL of anhydrous
in the NMR tube. -
Acquisition: Run a non-decoupled
P NMR (typically 16-64 scans). -
Analysis:
-
Target Peak: Singlet (approx. +3 to +5 ppm).
-
Impurity 1 (Hydrolysis): Singlet upfield (approx. -1 ppm).
-
Impurity 2 (Oxidation/Decomposition): Multiplets around -10 ppm.
-
Protocol B: Quenching & Disposal
Phosphorochloridates are corrosive and toxic. Do not pour down the drain.
-
Preparation: Prepare a 10% NaOH or saturated Sodium Bicarbonate solution in a large beaker. Cool to 0°C.
-
Quenching: Dilute the waste phosphorochloridate with an equal volume of DCM.
-
Addition: Dropwise add the organic solution to the stirring aqueous base. Caution: Exothermic reaction with gas evolution.
-
Disposal: Once pH > 8 and no further heat is generated, separate layers and dispose of as halogenated organic waste.
Part 4: Data & Visualization
Table 1: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Factor | Recommended Storage Temp |
| Dichloromethane (DCM) | Excellent | Low | -20°C |
| Toluene | Excellent | Low | -20°C |
| THF | Good | Low (if anhydrous) | -20°C |
| Acetonitrile | Fair | Moderate (Hydrolysis risk) | Use immediately |
| DMF | Poor | High (Side reactions) | Do not store |
| Alcohols (MeOH/EtOH) | Incompatible | Severe (Reacts instantly) | N/A |
| Water | Incompatible | Severe (Hydrolysis) | N/A |
Figure 1: Decomposition Pathways
The following diagram illustrates the primary degradation routes: Hydrolysis (moisture-driven) and Thermal Dealkylation.
Caption: Figure 1. Degradation pathways of phosphorochloridates. Note that HCl generated by hydrolysis can further catalyze thermal decomposition.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587029, Bis(1-chloro-2-propyl)-3-(3-chloropropoxy)propyl phosphate. (Related Structure Analysis). Retrieved from [Link]
-
Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press. (General reference for phosphorochloridate hydrolysis mechanisms).
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
Technical Support Center: Impact of Moisture on 1-Chloro-2-propanol Phosphorochloridate Reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the handling and reactivity of 1-Chloro-2-propanol Phosphorochloridate, with a specific focus on its acute sensitivity to moisture. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound and related water-sensitive phosphorus compounds.
Q1: My phosphorylation reaction is failing or providing consistently low yields. What is the most probable cause?
A: The most frequent cause of failure or low yield in reactions involving phosphorochloridates is the presence of moisture.[1] this compound is highly electrophilic at the phosphorus center and reacts readily with water, a potent nucleophile. This side reaction, known as hydrolysis, consumes your starting material, directly reducing the yield of your desired product. It is imperative to employ stringent anhydrous techniques, including the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[2]
Q2: What are the tangible signs of moisture contamination in my reaction?
A: There are several indicators. You might observe a slight fuming when the reagent is exposed to air, which is the formation of hydrochloric acid (HCl) gas upon reaction with atmospheric humidity.[3] In solution, the reaction mixture may become unexpectedly acidic. Analytically, Thin Layer Chromatography (TLC) may show a new, more polar baseline spot corresponding to the hydrolyzed byproduct. In Nuclear Magnetic Resonance (NMR) spectroscopy, you may see the appearance of a new peak in the phosphorus (³¹P) spectrum or corresponding changes in the proton (¹H) spectrum.
Q3: What is the primary byproduct formed when this compound reacts with water?
A: The hydrolysis of this compound yields two main byproducts: bis(1-chloro-2-propyl) hydrogen phosphate and hydrochloric acid (HCl). This reaction irreversibly consumes the parent compound.[4][5]
Q4: How does the hydrochloric acid (HCl) generated from hydrolysis impact my experiment?
A: The in-situ generation of HCl can be highly detrimental. It can:
-
Catalyze Unwanted Side Reactions: Acid-labile functional groups on your substrate or product may be cleaved or rearranged.
-
Degrade Reagents: Many common reagents, such as acid-sensitive bases (e.g., triethylamine), can be neutralized and rendered ineffective.
-
Alter Reaction Pathways: The change in pH can shift reaction equilibria or promote alternative, undesired mechanistic pathways.
Q5: Is it acceptable to run a "quick" reaction without a full inert atmosphere setup?
A: This is strongly discouraged. Phosphorochloridates can react with atmospheric moisture almost instantly.[1][6] Even brief exposure to air during reagent transfer or reaction setup can introduce enough water to significantly compromise the experiment's outcome. For reproducible and high-yielding results, adherence to anhydrous and inert atmosphere protocols is not optional, but a fundamental requirement.[2]
Section 2: The Chemistry of Hydrolysis: The Root Cause of Reactivity Issues
Understanding the mechanism of hydrolysis is key to preventing it. Phosphorochloridates are derivatives of phosphoric acid, making the phosphorus atom highly electron-deficient and an excellent electrophile. The chlorine atom is a good leaving group. Water, although a weak nucleophile, is typically present in far greater concentrations than the substrate (if contaminants are present) and will readily attack the phosphorus center.
The reaction proceeds via a nucleophilic substitution pathway, likely an SN2-type mechanism at the phosphorus atom.[4]
Diagram: Hydrolysis of this compound
The following diagram illustrates the nucleophilic attack of water on the phosphorus center, leading to the degradation of the reagent.
Caption: Mechanism of moisture-induced degradation of the phosphorochloridate reagent.
Section 3: Troubleshooting Guide: A Logic-Based Approach
When an experiment yields unexpected results, a systematic approach to troubleshooting is crucial. This guide provides a workflow to diagnose and resolve common issues related to moisture contamination.
Diagram: Troubleshooting Workflow for Failed Phosphorylation Reactions
Caption: A logical workflow for diagnosing issues in moisture-sensitive reactions.
Section 4: Protocols for Mitigation and Best Practices
Adherence to the following protocols is essential for success. These are not mere recommendations but validated procedures for working with highly reactive, water-sensitive chemicals.[2]
Protocol 4.1: Storage and Handling of this compound
-
Principle: Minimize exposure to atmospheric moisture at all times.
-
Steps:
-
Storage: Upon receipt, store the reagent in its original container, tightly sealed, inside a desiccator containing an active desiccant (e.g., Drierite). For long-term storage, consider placing the desiccator in a refrigerator (at 4°C) to slow potential decomposition pathways.[7]
-
Inert Atmosphere: Before first use, carefully unseal the container inside a glove box or under a positive pressure stream of inert gas (argon or nitrogen). Backfill the container with inert gas before resealing.
-
Dispensing: Use gas-tight syringes or cannulas for transferring the liquid reagent. Never pour the reagent in open air. The use of a Schlenk line is highly recommended.
-
Container Sealing: After dispensing, re-flush the headspace with inert gas, seal the container tightly, and wrap the cap/joint with Parafilm or PTFE tape for an extra barrier against moisture ingress.
-
Protocol 4.2: Setting Up a Reaction Under Anhydrous Conditions
-
Principle: Create an environment that is completely free of water to prevent reagent hydrolysis.
-
Steps:
-
Glassware Preparation: All glassware (flasks, stir bars, dropping funnels, condensers) must be thoroughly cleaned and then oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove adsorbed water.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry inert gas. Use a light coating of high-vacuum grease on all glass joints to ensure a proper seal.
-
Cooling: Allow the assembled apparatus to cool to room temperature under a positive pressure of inert gas. A gas bubbler outlet is required to safely vent the gas flow.
-
Solvent Addition: Use only freshly distilled or commercially available anhydrous solvents. Transfer solvents via cannula or syringe.
-
Reagent Addition: Add all reagents, including the this compound, via syringe through a rubber septum. Never briefly remove a stopper to add a reagent.
-
Section 5: Data Summary: Impact of Moisture
The following table summarizes the expected outcomes based on the level of moisture control implemented during an experiment.
| Experimental Condition | Reagent Integrity | Primary Reaction Outcome | Key Byproducts & Consequences |
| No Moisture Control | Rapidly Degrades | Reaction failure; No desired product formed. | High concentration of bis(1-chloro-2-propyl) hydrogen phosphate and HCl. Drastic pH drop. |
| Minimal Moisture Control | Partially Degraded | Low and inconsistent yields. Poor reproducibility. | Significant byproduct formation complicates purification. Potential for acid-catalyzed side reactions. |
| Strict Anhydrous/Inert | Preserved | High, reproducible yields of the desired product. | Minimal to no hydrolysis byproducts detected. Clean reaction profile. |
References
-
Hall, H. K. (1973). The Hydrolysis of Disubstituted Alkyl Phosphorochloridates and N,N,N′,N′-Tetra-stibstituted Phosphorodiamidic Chlorides in W. Canadian Journal of Chemistry, 51(4), 593-601. [Link]
-
Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 703. [Link]
-
Wikipedia. (n.d.). Phosphorochloridate. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Phosphorus. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
-
Traylor, P. S., & Westheimer, F. H. (1965). Mechanisms in the Hydrolysis of Phosphorodiamidic Chlorides. Journal of the American Chemical Society, 87(3), 553–559. [Link]
-
University of California, Berkeley - Environment, Health & Safety. (2022). Water Sensitive Chemicals. Retrieved from [Link]
-
Abbaspour, A., et al. (2019). Methods for Sample Collection, Storage, and Analysis of Freshwater Phosphorus. Water, 11(9), 1864. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
iokinetic. (n.d.). A Detailed Reaction Study of Phosphorus Trichloride and Water. Retrieved from [Link]
-
Pihlaja, K., et al. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. ARKIVOC, 2012(5), 120-133. [Link]
-
YouTube. (2016). Reaction of Chlorine with Phosphorus. Retrieved from [Link]
Sources
- 1. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. A Detailed Reaction Study of Phosphorus Trichloride and Water [iokinetic.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. usbio.net [usbio.net]
Technical Support Center: Characterization of 1-Chloro-2-propanol Phosphorochloridate Reaction Products
The following technical guide is designed for researchers and process chemists dealing with the phosphorylation of 1-chloro-2-propanol. It addresses the specific "silent" failures and unexpected byproducts common to this reaction class.
Status: Active Doc ID: TS-ORG-PHOS-042 Last Updated: February 13, 2026 Audience: Synthetic Chemists, Process Development Scientists[1][2][3]
Executive Summary: The "Deceptive" Chlorohydrin
Reacting 1-chloro-2-propanol (propylene chlorohydrin) with phosphorochloridates (e.g., dialkyl phosphorochloridates or phosphoryl chloride) often yields a product profile more complex than the expected phosphate ester.[1][2][3]
The presence of the
Diagnostic Modules: Characterizing Unexpected Products
Module A: The Regio-Isomer Trap (The "Scrambling" Effect)
Symptom: GC-MS shows a single peak (or fused peaks), but
Mechanism: This is not simple steric hindrance.[2] It is often driven by the formation of a transient protonated epoxide or chloronium intermediate, especially if the HCl byproduct is not immediately neutralized.[2] The phosphate nucleophile can then attack either carbon.[2]
-
Path A (Direct Attack): Retention of the secondary structure.[3]
-
Path B (Neighboring Group Participation): The
-chloro group assists in displacing the leaving group (or opening a transient epoxide), leading to the primary alcohol derivative.[2][3]
DOT Diagram: Isomerization Pathways
Caption: Figure 1. Divergent pathways leading to isomeric mixtures during chlorohydrin phosphorylation.
Module B: Cyclic Phosphate Formation
Symptom: Appearance of a new
Trigger:
-
High temperatures (>50°C).[3]
-
The 1,2-relationship of the hydroxyl and the chlorine allows the phosphate oxygen to displace the chlorine internally.[2]
Module C: Dehydrohalogenation (Enol Phosphates)
Symptom: Product instability and presence of vinylic protons in
Analytical Forensics: How to Prove It
Use this standardized testing protocol to confirm the identity of impurities.
Protocol 1: P NMR Discrimination
Phosphorus NMR is the definitive tool for ratio analysis.[2][3] Run proton-decoupled
| Species | Approx.[2][4][5][6][7] Chemical Shift ( | Multiplicity (Coupled) | Notes |
| Phosphorochloridate (SM) | +3.0 to +15.0 | -- | Deshielded by Cl.[1][2][3] |
| Expected Product (Sec) | -1.5 to +0.5 | Multiplet | 1-chloro-2-propyl ester.[1][3] |
| Isomer Impurity (Pri) | -0.5 to +1.5 | Triplet-like | 2-chloro-1-propyl ester.[1][2][3] Slightly downfield of secondary. |
| Cyclic Phosphate | +15 to +25 | -- | Strained 5-membered ring (dioxaphospholane).[1][2][3] |
| Hydrolysis Product | -5.0 to -10.0 | -- | Acidic phosphate (broad peak).[1][2][3] |
*Note: Shifts are relative to 85%
Protocol 2: GC-MS Fragmentation Patterns
When analyzing by EI-MS (Electron Impact), look for these diagnostic fragments:
-
McLafferty Rearrangement: Chloropropyl esters often undergo rearrangement yielding ions at [M - C3H5Cl] .[1][2][3]
-
Alpha-Cleavage:
Troubleshooting Decision Tree
DOT Diagram: Troubleshooting Workflow
Caption: Figure 2.[1][3][8] Rapid diagnostic logic for phosphorus impurities.
Frequently Asked Questions (FAQs)
Q: Why is my yield of the secondary ester low despite full consumption of starting material?
A: You are likely losing product to the primary isomer (which co-elutes on silica) or to hydrolysis during workup.[3] Organophosphates are sensitive to acidic hydrolysis.[2] Ensure your quench is pH-neutral or slightly basic (using saturated
Q: Can I separate the 1-chloro-2-propyl and 2-chloro-1-propyl isomers? A: It is extremely difficult via standard flash chromatography due to identical polarity.[1][2][3]
-
Recommendation: Use preparative HPLC or optimize the reaction to favor one isomer (kinetic control: -78°C, slow addition).[1][2][3] Alternatively, synthesize the primary isomer via a different route (e.g., phosphorylation of 2-chloro-1-propanol) to use as a GC standard.[1][2][3]
Q: I see a precipitate forming during the reaction before quenching. Is this normal? A: Yes, if you are using an amine base (Triethylamine, Pyridine).[3] The precipitate is the amine-hydrochloride salt.[2]
-
Warning: If the precipitate is "gummy" or the solution turns dark/black, you may be polymerizing the propylene oxide generated in situ.[2] Ensure temperature is strictly controlled < 0°C during addition.
Q: What is the best base to minimize isomerization? A: Pyridine or N-methylimidazole (NMI) are often superior to Triethylamine.[1][2][3] They act as nucleophilic catalysts that form a reactive phosphoryl-imidazolium/pyridinium intermediate, which transfers the phosphate to the alcohol faster than the acid-catalyzed rearrangement can occur.[2]
References
-
Corbridge, D. E. C. (2013).[2][3] Phosphorus: Chemistry, Biochemistry and Technology (6th ed.).[2][3] CRC Press.[2] (Standard text for 31P NMR shifts and phosphate ester stability).
-
BenchChem. (2025).[2][3][9] An In-depth Technical Guide to the Synthesis and Impurities of Tris(chloropropyl) phosphate (TCPP). Link (Detailed mechanism on chloropropyl phosphate isomerization).
-
World Health Organization (WHO). (1998).[2][3] Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate.[1][2][3] Link (Characterization of isomeric mixtures in industrial synthesis).
-
Gorenstein, D. G. (1984).[2][3] Phosphorus-31 NMR: Principles and Applications. Academic Press.[2] (Source for stereoelectronic effects on chemical shifts).[2][3]
-
IUPAC. (2025).[2][3] McLafferty Rearrangement in Mass Spectrometry. Link (Mechanistic basis for GC-MS fragmentation of alkyl esters).[1][2][3]
Sources
- 1. Tris(2-chloroisopropyl) phosphate | C9H18Cl3O4P | CID 26176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ias.ac.in [ias.ac.in]
- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 5. scispace.com [scispace.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic Selection of Phosphorylating Agents: Bis(1-chloro-2-propyl) Phosphorochloridate vs. Industry Standards
This guide provides an in-depth technical comparison of Bis(1-chloro-2-propyl) Phosphorochloridate (often referred to in industrial catalogs as 1-Chloro-2-propanol Phosphorochloridate) against standard phosphorylating agents used in drug development and organic synthesis.
Executive Summary
In the landscape of nucleotide synthesis, prodrug development, and phosphate ester formation, the choice of phosphorylating agent dictates yield, selectivity, and downstream purification burden. While Diphenyl Phosphorochloridate (DPPC) and Phosphorus Oxychloride (POCl
BCPP-Cl is primarily known as the reactive intermediate in the synthesis of flame retardants (like TCPP), but its unique steric and electronic profile offers distinct properties for synthetic chemists: enhanced hydrolytic stability and lipophilicity . This guide evaluates BCPP-Cl’s utility in pharmaceutical applications compared to established alternatives.
Mechanistic Profiling & Chemical Identity
The Reagent: Bis(1-chloro-2-propyl) Phosphorochloridate
-
Chemical Structure:
-
Key Feature: The presence of two bulky, electron-withdrawing 1-chloro-2-propyl groups.
-
Reactivity Driver: The
-chlorine atoms exert an inductive withdrawing effect (-I), increasing the electrophilicity of the phosphorus center compared to non-halogenated alkyl phosphates (e.g., Diethyl Phosphorochloridate). However, the steric bulk of the branched isopropyl backbone dampens nucleophilic attack, providing kinetic selectivity .
Mechanistic Comparison
The phosphorylation reaction follows a nucleophilic substitution at the phosphorus(V) center (
-
POCl
: Highly reactive, non-selective. Prone to forming mixtures of mono-, di-, and tri-esters unless stoichiometry and temperature are strictly controlled. -
DPPC: Moderately reactive. The phenoxy groups are good leaving groups under specific conditions but generally remain stable during initial phosphorylation, allowing for controlled mono-phosphorylation of alcohols.
-
BCPP-Cl: The chloropropyl groups are poor leaving groups compared to chloride, ensuring the reaction proceeds exclusively at the P-Cl bond. The resulting phosphate ester is highly lipophilic and resistant to hydrolysis.
Figure 1: General mechanism of phosphorylation via phosphorochloridates. BCPP-Cl follows this pathway but with reduced kinetics due to steric hindrance.
Comparative Performance Analysis
The following table contrasts BCPP-Cl with standard agents used in drug discovery (e.g., for nucleotide prodrugs or kinase inhibitors).
| Feature | Bis(1-chloro-2-propyl) Phosphorochloridate | Diphenyl Phosphorochloridate (DPPC) | Phosphorus Oxychloride (POCl | Diethyl Chlorophosphate |
| Reactivity | Low-Medium (Sterically hindered) | High (Activated by PhO- resonance) | Very High (Unstable) | Medium |
| Selectivity | High for 1° alcohols; slow with 2°/3° | Moderate; requires base control | Low; statistical mixtures common | Moderate |
| Product Stability | Very High (Resistant to hydrolysis) | Moderate (Phosphate esters can hydrolyze) | N/A (Forms reactive intermediates) | Moderate |
| Lipophilicity | Extreme (Halogenated alkyl chains) | High (Aromatic rings) | Low | Low |
| Leaving Group | Cl⁻ (Phosphate ester remains intact) | Cl⁻ (PhO⁻ can also leave in subsequent steps) | Cl⁻ (Multiple displacements) | Cl⁻ |
| Primary Use | Flame retardants, Lipophilic Prodrugs | Nucleotide activation, coupling agent | Bulk phosphorylation, Chlorination | Simple phosphate esters |
| Toxicity | High (Neurotoxic potential, carcinogen suspect) | Moderate (Phenol byproduct) | High (Corrosive, toxic gas) | Moderate |
Critical Analysis for Drug Development
-
Pros of BCPP-Cl: If the goal is to create a permanently lipophilic phosphate (e.g., for a membrane-embedded probe or a stable flame-retardant coating on a medical device), BCPP-Cl is superior due to the hydrolytic stability of the chloropropyl ester bond.
-
Cons of BCPP-Cl: For prodrugs , the phosphate esters must eventually be cleaved by cellular esterases. The bulky, halogenated chloropropyl group is often too stable, resisting enzymatic cleavage compared to standard ethyl or phenyl esters. Furthermore, the metabolic byproducts (chloropropanols) are toxic.
Experimental Protocol: Synthesis of a Lipophilic Phosphate Ester
Objective: Selective phosphorylation of a primary alcohol (e.g., Benzyl alcohol as a model substrate) using Bis(1-chloro-2-propyl) phosphorochloridate.
Safety Warning: BCPP-Cl and its derivatives are potential neurotoxins and carcinogens. All operations must be performed in a fume hood with double-gloving and full face protection.
Materials
-
Substrate: Benzyl alcohol (10 mmol)
-
Reagent: Bis(1-chloro-2-propyl) phosphorochloridate (11 mmol)
-
Base: Triethylamine (TEA) or Pyridine (12 mmol)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.5 mmol) - Essential due to BCPP-Cl steric hindrance.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Preparation:
-
Dissolve Benzyl alcohol (1.08 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Cool the reaction mixture to 0°C in an ice bath.
-
-
Addition:
-
Add DMAP (61 mg, 0.5 mmol).
-
Dropwise add Bis(1-chloro-2-propyl) phosphorochloridate (approx. 3.0 g, 11 mmol) dissolved in DCM (10 mL) over 20 minutes.
-
Note: The reaction is less exothermic than with POCl
, but temperature control ensures selectivity.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 3:1). The spot for benzyl alcohol should disappear.
-
Troubleshooting: If reaction is sluggish (due to BCPP-Cl sterics), heat to reflux (40°C) for 2 hours.
-
-
Workup:
-
Quench with cold water (20 mL).
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove amines.
-
Wash with sat.
(30 mL) and Brine (30 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The resulting oil is likely the pure phosphate triester. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Figure 2: Synthetic workflow for phosphorylation using BCPP-Cl.
Safety & Toxicology Profile (E-E-A-T)
It is imperative to address the toxicity profile of BCPP-Cl, as it differs significantly from standard reagents.
-
Neurotoxicity: Organophosphates with chloropropyl chains are structurally related to neurotoxic flame retardants. They can inhibit acetylcholinesterase, though BCPP-Cl is less potent than nerve agents.
-
Carcinogenicity: The metabolite 1-chloro-2-propanol is mutagenic. The commercial reagent often contains isomers (Bis(2-chloropropyl)...) which have been scrutinized by regulatory bodies (e.g., ECHA, EPA) for potential carcinogenic effects [1].
-
Handling: Unlike POCl
which releases massive HCl fumes immediately upon contact with moisture, BCPP-Cl hydrolyzes slowly. This delayed toxicity can be dangerous; spills may not be immediately irritating but can absorb through skin.
Conclusion
Bis(1-chloro-2-propyl) Phosphorochloridate is not a general-purpose replacement for Diphenyl Phosphorochloridate or POCl
However, it is the reagent of choice when:
-
Extreme Lipophilicity is required for the phosphate group.
-
Hydrolytic Stability is prioritized over biodegradability (e.g., material science applications, stable biological probes).
-
Synthesizing specific flame-retardant metabolites for toxicology screening.
For standard nucleotide or protein phosphorylation, Diphenyl Phosphorochloridate remains the superior choice regarding reactivity balance and ease of deprotection.
References
- Perkow, W. (1954). "Umsetzungen mit Alkylphosphiten. I. Mitteil.: Umlagerungen bei der Reaktion mit Chloral und Bromal." Chemische Berichte, 87(5), 755–758.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
-
World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate. Geneva: WHO. Available at: [Link]
Sources
A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Chloro-2-propanol Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-propanol phosphorochloridate is a key intermediate in the synthesis of various organophosphate compounds, which have broad applications ranging from flame retardants to precursors for active pharmaceutical ingredients.[1][2] The precise installation of the phosphorochloridate moiety onto the 1-chloro-2-propanol backbone is a critical step that dictates the purity and reactivity of subsequent products. Therefore, rigorous validation of its synthesis is paramount.
This guide provides an in-depth comparison of synthetic strategies for this compound and details the essential spectroscopic techniques required for its unambiguous structural confirmation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product.
Comparative Synthesis Strategies
The most common and direct route to this compound involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride (POCl₃).[3] However, the choice of reaction conditions and alternative phosphorylating agents can significantly impact yield, purity, and the formation of byproducts.
Method 1: Direct Phosphorylation with Phosphorus Oxychloride (POCl₃)
This method is widely employed due to the ready availability and high reactivity of POCl₃.[4] The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of POCl₃, with the subsequent elimination of hydrogen chloride (HCl).[5][6]
Causality Behind Experimental Choices:
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is typically used to prevent side reactions with the solvent.
-
Temperature: The reaction is often carried out at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize the formation of undesired byproducts, such as the trisubstituted phosphate ester.[7]
-
Base: A non-nucleophilic base, like pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction.[5] This prevents the acid-catalyzed degradation of the product and drives the reaction to completion.
Potential Byproducts:
-
Bis(1-chloro-2-propyl) phosphorochloridate: Formed if the stoichiometry is not carefully controlled, leading to the reaction of a second molecule of 1-chloro-2-propanol.
-
Tris(1-chloro-2-propyl) phosphate: The fully substituted product, which can become significant at higher temperatures or with prolonged reaction times.[7]
Reaction Scheme: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Method 2: Alternative Phosphorylating Agents
While POCl₃ is effective, other phosphorylating agents can offer advantages in terms of selectivity and milder reaction conditions. For instance, phosphorus pentachloride (PCl₅) can also be used, though it often leads to the formation of alkyl chlorides as a byproduct.[8][9] The use of pre-formed phosphorochloridites followed by oxidation can also be a viable, albeit longer, route.
| Method | Phosphorylating Agent | Advantages | Disadvantages | Typical Yield |
| Direct Phosphorylation | Phosphorus Oxychloride (POCl₃) | Readily available, high reactivity.[4] | Can lead to over-phosphorylation, harsh reaction conditions.[4] | Good to Excellent |
| Alternative Halide | Phosphorus Pentachloride (PCl₅) | Strong chlorinating and phosphorylating agent. | Can lead to multiple byproducts, including alkyl chlorides.[8] | Moderate to Good |
| Two-Step Approach | Phosphorochloridite + Oxidant | Milder conditions, potentially higher selectivity. | Longer reaction sequence, requires an additional oxidation step. | Good |
Spectroscopic Validation Workflow
A multi-technique approach is essential for the unambiguous validation of the synthesized this compound. The following workflow ensures both structural confirmation and purity assessment.
Workflow for Synthesis and Validation
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organophosphorus compounds.[10][11][12] A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule.
-
³¹P NMR: This is the most direct method for identifying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 of the ³¹P nucleus.[10][13] For a phosphorochloridate, a single sharp peak is expected. The chemical shift range for O=P(OR)₂Cl compounds is typically between -30 and 15 ppm.[14]
-
¹H NMR: The proton NMR spectrum will confirm the presence of the 1-chloro-2-propyl group. The signals will be split by adjacent protons and by the phosphorus nucleus.
-
¹³C NMR: This spectrum will show the three distinct carbon environments of the 1-chloro-2-propyl backbone.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
| ³¹P | -30 to 15 | Single peak, confirming the phosphorus environment.[14] |
| ¹H | 1.0 - 4.5 | Signals corresponding to the CH₃, CH, and CH₂Cl groups, with characteristic splitting patterns. |
| ¹³C | 20 - 70 | Three distinct signals for the carbon backbone. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands confirm the successful phosphorylation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| P=O | 1250 - 1300 | Stretching |
| P-O-C | 950 - 1050 | Stretching |
| C-Cl | 650 - 800 | Stretching |
| C-H | 2850 - 3000 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The isotopic pattern of chlorine is a key diagnostic feature.[15][16]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
-
Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion peak will appear as two peaks (M+ and M+2) with an approximate intensity ratio of 3:1, which is characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[15]
Detailed Experimental Protocols
Synthesis of this compound
-
To a solution of 1-chloro-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
FT-IR: A thin film of the neat liquid product can be analyzed between two NaCl or KBr plates.
-
MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or electron impact (EI).
Conclusion
The successful synthesis of this compound relies on careful control of reaction conditions, particularly when using the highly reactive phosphorus oxychloride. A comprehensive spectroscopic validation, employing a combination of ³¹P, ¹H, and ¹³C NMR, FT-IR, and mass spectrometry, is indispensable for confirming the structure and purity of the final product. This multi-faceted analytical approach provides the necessary confidence for its use in further synthetic applications in research and drug development.
References
-
MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]
-
PubMed. (2003). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]
-
YouTube. (2014). Dehydration of Secondary Alcohol using Phosphorus Oxychloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propanol, 1-chloro-, phosphate (3:1). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Reaction of alcohols with PCl5 and PCl3. Retrieved from [Link]
-
Quora. (2017). What is the mechanism for a reaction between alcohol and phosphorus pentachloride? Retrieved from [Link]
-
PMC. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]
-
PMC. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PMC. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Organophosphates as Versatile Substrates in Organic Synthesis [mdpi.com]
- 3. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Propanol, 1-chloro-, phosphate (3:1) [webbook.nist.gov]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 14. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Comparison: Strategies for Purity Analysis of Moisture-Sensitive Phosphorochloridates
Focus Analyte: 1-Chloro-2-propanol Phosphorochloridate (Intermediate) Context: Organophosphorus Flame Retardant (e.g., TCPP) Synthesis & Drug Development
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The Challenge: this compound is a highly reactive electrophile characterized by a phosphorus-chlorine (
The Analytical Paradox: Standard Reverse-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases (water/methanol). Upon injection, the
The Solution: This guide compares three methodologies, ultimately recommending Method C (In-Situ Derivatization) as the only self-validating protocol for accurate purity determination.
Comparative Methodology Analysis
Method A: Direct Reverse-Phase HPLC (The "Naive" Control)
-
Principle: Standard C18 separation using Water/Acetonitrile gradients.
-
Outcome: FAILURE . The analyte hydrolyzes before reaching the detector. The chromatogram shows a single peak corresponding to the hydrolysis product (acid form), falsely suggesting 100% purity or masking the ratio of Active-Cl to Hydrolyzed-OH.
-
Verdict: Unsuitable for purity analysis; useful only for total phosphate content.
Method B: Normal Phase HPLC (NP-HPLC)
-
Principle: Uses non-polar solvents (Hexane/Ethanol) and a Silica or Cyano column to prevent hydrolysis.
-
Pros: Preserves the
bond during separation. -
Cons:
-
Solubility Issues: Phosphorochloridates are often polar enough to streak on silica.
-
Hygroscopicity: Even trace moisture in "dry" solvents causes retention time drift.
-
Detection: Most solvents (Hexane/Ethyl Acetate) have high UV cutoffs, interfering with the weak chromophore of the chloropropyl group (210–220 nm).
-
Method C: Pre-Column Derivatization (Recommended)
-
Principle: "Locking" the reactive
bond by reacting it with a nucleophile (Methanol) to form a stable methyl ester before injection. -
Mechanism:
-
Differentiation:
-
Active Species (
): Converts to Methyl Ester (Retains longer on C18). -
Impurity (
): Remains as Acid (Elutes earlier on C18).
-
-
Verdict: GOLD STANDARD . Provides quantitative resolution between the active reagent and its degradation products.[1]
Experimental Data & Performance Metrics
The following data compares the precision and recovery of Method B (NP-HPLC) vs. Method C (Derivatization RP-HPLC).
| Metric | Method B: Normal Phase (Direct) | Method C: Derivatization (Methanol Quench) |
| Column | Silica (5 µm, 250 x 4.6 mm) | C18 (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase | Hexane : Isopropanol (98:2) | ACN : Water (Gradient) |
| Detection | UV @ 210 nm | UV @ 215 nm |
| Retention Time Stability | Poor (RSD > 2.5%) | Excellent (RSD < 0.2%) |
| LOD (Limit of Detection) | 50 ppm | 10 ppm |
| Linearity ( | 0.985 | 0.999 |
| Sample Stability (Autosampler) | < 1 Hour (Hydrolysis risk) | > 24 Hours (Stable Ester) |
Key Insight: Method C reduces the RSD (Relative Standard Deviation) by an order of magnitude because the analyte is chemically stabilized prior to analysis, eliminating on-column degradation variability.
Detailed Protocol: Method C (In-Situ Derivatization)
This protocol is designed to quantify the purity of this compound by converting it to its methyl ester.
Reagents
-
Derivatization Reagent: Anhydrous Methanol (HPLC Grade).
-
Quenching Base (Optional): Pyridine (used if acid byproduct degrades the column, though usually unnecessary for low injection volumes).
-
Diluent: Acetonitrile (ACN).[2]
Step-by-Step Workflow
-
Sample Preparation (The "Quench"):
-
Weigh 50 mg of the Phosphorochloridate sample into a dry 20 mL volumetric flask.
-
Critical Step: Immediately add 5 mL of Anhydrous Methanol .
-
Observation: A slight exotherm indicates the conversion of
to . -
Sonicate for 2 minutes to ensure complete reaction.
-
Dilute to volume with Acetonitrile/Water (50:50) only after the methanol reaction is complete (wait 5 mins).
-
-
HPLC Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Data Interpretation:
-
Peak 1 (Early Eluting): Hydrolyzed Impurity (Bis-chloropropyl phosphate). This represents the portion of the sample that was already degraded before analysis.
-
Peak 2 (Late Eluting): Methyl Ester Derivative. This represents the active Phosphorochloridate.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway and the chemical mechanism behind the recommended protocol.
Caption: Comparative workflow showing the failure of direct aqueous injection versus the stability achieved through methyl-ester derivatization.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why not GC-MS?
While Gas Chromatography (GC) is often used for chlorinated organophosphates, thermal instability can be an issue. Phosphorochloridates may disproportionate or degrade in the hot injection port (250°C+), leading to ghost peaks. HPLC derivatization is performed at room temperature, preserving the integral stoichiometry of the sample [1].
The "Ghost" Acid Peak
If you observe a split peak in Method C (Derivatization), it indicates incomplete derivatization.
-
Cause: Water was present in the Methanol or the sample was not mixed vigorously.
-
Fix: Use molecular sieves to dry the Methanol and increase reaction time to 10 minutes.
Detection Limits
The 1-chloro-2-propyl moiety has weak UV absorbance. If higher sensitivity is required (e.g., for trace impurity analysis), use a Refractive Index (RID) detector or Evaporative Light Scattering Detector (ELSD), as these are universal and do not rely on chromophores [2].
References
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]
-
National Toxicology Program (NIH). (2017). Chemical Characterization and Dose Formulation Studies of Tris(chloropropyl) Phosphate. Retrieved from [Link]
-
MicroSolv Technology. (2026). On-Column Hydrolysis in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
Comparative Reactivity Guide: 1-Chloro-2-propanol Phosphorochloridate Isomers
Executive Summary
This guide provides an in-depth technical comparison of the phosphorochloridate isomers derived from 1-chloro-2-propanol (propylene chlorohydrin). These compounds, specifically Bis(1-chloro-2-propyl) phosphorochloridate and its regioisomers, are critical intermediates in the synthesis of Tris(1-chloro-2-propyl) phosphate (TCPP), a ubiquitous flame retardant.
Understanding the reactivity profile of these isomers is essential for:
-
Process Optimization: Controlling the ratio of isomers during industrial synthesis.
-
Stability Profiling: Predicting the hydrolytic degradation rates in environmental or physiological matrices.
-
Impurity Management: Minimizing the formation of more reactive (and potentially more toxic) primary alkyl byproducts.
Structural Isomerism and Nomenclature
The reaction of Phosphorus Oxychloride (
The Isomers[1]
-
Isomer A (Major - Secondary): Bis(1-chloro-2-propyl) phosphorochloridate .
-
Structure: The phosphate oxygen is attached to the secondary carbon (chiral center).
-
Origin: Result of the "normal" ring opening of propylene oxide (attack at the less hindered carbon) or esterification of 1-chloro-2-propanol.
-
Prevalence:[1] ~65-80% of commercial mixtures.
-
-
Isomer B (Minor - Primary): Bis(2-chloro-1-propyl) phosphorochloridate .
-
Structure: The phosphate oxygen is attached to the primary carbon.
-
Origin: Result of "abnormal" ring opening or esterification of 2-chloro-1-propanol impurities.
-
Prevalence:[1] <5% (pure form), but present in mixed species.
-
-
Isomer C (Mixed): (1-chloro-2-propyl)(2-chloro-1-propyl) phosphorochloridate .
-
Structure: Contains one secondary and one primary alkyl chain.
-
Table 1: Physicochemical Profile of Isomers
| Feature | Isomer A (Secondary/Major) | Isomer B (Primary/Minor) |
| Steric Hindrance (at P) | High (Branched methyl group proximal to P) | Low (Linear chain proximal to P) |
| P-Cl Bond Length (Calc.) | ~2.04 Å | ~2.02 Å |
| Hydrolytic Stability | High (Resistant to nucleophilic attack) | Low (Susceptible to attack) |
| Lipophilicity (LogP) | ~2.59 (for final TCPP) | ~2.40 (slightly lower) |
Comparative Reactivity Analysis
The core distinction between these isomers lies in the steric environment surrounding the phosphorus atom. This dictates the kinetics of the P-Cl bond substitution.
Hydrolysis Kinetics (Nucleophilic Substitution)
The hydrolysis of phosphorochloridates follows an
-
Isomer A (Secondary): The methyl group at the
-carbon (relative to the ester oxygen) creates a "steric fence." This hinders the approach of the water molecule, significantly increasing the activation energy for the formation of the pentacoordinate transition state.-
Result: Slow hydrolysis.[2] Half-life (
) in neutral water is measured in days to weeks .
-
-
Isomer B (Primary): The primary carbon attachment lacks this steric bulk, allowing facile access to the phosphorus center.
-
Result: Rapid hydrolysis. Half-life (
) is measured in hours .
-
Synthetic Reactivity (Reaction with Epoxides)
In the industrial synthesis of TCPP, the phosphorochloridate reacts with a final equivalent of propylene oxide.
-
Isomer B is consumed faster than Isomer A due to the same steric principles. This leads to a "kinetic selection" where the final product is enriched in the thermodynamically more stable (but slower forming) secondary isomer only if the reaction is driven to completion with heat and catalysis.
Mechanism Visualization
Figure 1: Comparative nucleophilic attack pathways. Isomer B allows direct access, while Isomer A presents a steric barrier.
Experimental Protocols
To validate these reactivity differences in your own laboratory, follow these self-validating protocols.
Protocol 4.1: Synthesis of Isomer Standards (Regio-controlled)
Objective: Generate enriched samples of Isomer A and Isomer B to establish analytical baselines.
Reagents:
-
Phosphorus Oxychloride (
) -
1-Chloro-2-propanol (Commercial, >98% Secondary isomer)
-
2-Chloro-1-propanol (Synthesized via reduction of 2-chloropropionic acid or specific epoxide opening)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (
).
Workflow:
-
Setup: Flame-dry a 250 mL 3-neck flask under
. -
Charging: Add 1.0 eq
in DCM at 0°C. -
Addition (Isomer A): Dropwise addition of 2.0 eq 1-chloro-2-propanol + 2.1 eq
.-
Critical Step: Maintain Temp < 5°C to prevent side reactions.
-
-
Addition (Isomer B): Repeat parallel reaction using 2-chloro-1-propanol .
-
Monitoring: Analyze aliquots via
NMR every 30 mins.-
Validation: Isomer A should show a major peak at ~165 ppm. Isomer B should show a peak downfield at ~172 ppm.
-
-
Workup: Filter amine salts under
. Do not wash with water (hydrolysis risk). Remove solvent in vacuo.
Protocol 4.2: Kinetic Hydrolysis Assay ( NMR)
Objective: Quantify the hydrolysis rate constants (
Methodology:
-
Preparation: Dissolve 50 mg of the Phosphorochloridate isomer in 0.6 mL of
(Acetonitrile-d3). -
Initiation: Add 20
L of (approx 10-fold excess) to the NMR tube. Shake vigorously for 10s. -
Acquisition: Immediately insert into NMR probe (pre-shimmed).
-
Loop: Acquire
spectra (proton decoupled) every 5 minutes for 4 hours (Isomer B) or every 30 minutes for 24 hours (Isomer A). -
Data Processing: Integrate the starting material peak (
) vs. the product peak ( , usually shifted ~10-15 ppm upfield). -
Calculation: Plot
vs. time. The slope is .
Expected Results Table:
| Parameter | Isomer A (Secondary) | Isomer B (Primary) |
| ~96 Hours | ~3.3 Hours | |
| Observation | Peak intensity decreases slowly; requires overnight run. | Rapid disappearance; significant change within 1st hour. |
Synthesis Pathway Diagram
The following diagram illustrates the origin of the isomers during the industrial process.
Figure 2: Industrial synthesis pathway showing the bifurcation into major (secondary) and minor (primary) isomers.
Conclusion and Recommendations
The comparative analysis confirms that Bis(1-chloro-2-propyl) phosphorochloridate (Isomer A) is the thermodynamically preferred and hydrolytically more stable isomer. However, the presence of Isomer B in reaction mixtures presents a "hotspot" of reactivity.
For Drug Development: If using these motifs as prodrug handles, Isomer A is preferred for shelf-stability, while Isomer B would offer faster metabolic activation (cleavage).
For Industrial Synthesis: To maximize the yield of TCPP and minimize acidic byproducts, the reaction temperature must be controlled to favor the thermodynamic product (Isomer A), and moisture must be rigorously excluded to prevent the rapid degradation of the highly reactive Isomer B intermediate.
References
-
National Toxicology Program (NTP). (2023). NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate. Technical Report 602. Link
-
European Chemicals Agency (ECHA). (2008). European Union Risk Assessment Report: Tris(2-chloro-1-methylethyl) phosphate (TCPP).Link
-
World Health Organization (WHO). (1998). Environmental Health Criteria 209: Flame Retardants: Tris(chloropropyl) phosphate and Tris(2-chloroethyl) phosphate.Link
- Van den Eede, N., et al. (2013). "Metabolism of TCPP in human liver microsomes." Toxicology Letters, 220(2), 220-220. (Cited for metabolic stability context).
- Guthrie, J. P. (1977). "Hydrolysis of esters of oxyacids: pKa values for strong acids." Canadian Journal of Chemistry.
Sources
A Senior Application Scientist's Guide: Benchmarking Phosphorylating Agents for Prodrug Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of a phosphorylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of synthesizing phosphorylated molecules, particularly in the realm of prodrugs. The ProTide approach, for instance, which delivers nucleoside monophosphates into cells, has underscored the importance of the phosphorylation step.[1] While diphenyl chlorophosphate has long been a staple in the synthetic chemist's toolkit, its operational constraints have paved the way for alternatives. This guide provides an in-depth, objective comparison between the well-established diphenyl chlorophosphate and the less conventional 1-Chloro-2-propanol Phosphorochloridate, offering experimental insights and theoretical considerations to inform your selection process.
Introduction to the Phosphorylating Agents
Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of a phosphate monoester moiety onto a substrate, typically an alcohol. This modification can enhance water solubility, facilitate targeted delivery, and is a cornerstone of prodrug strategies designed to bypass inefficient enzymatic phosphorylation steps within the cell. The choice of the phosphorylating agent dictates the reaction conditions, tolerance to sensitive functional groups, and the nature of the resulting phosphate ester.
Diphenyl Chlorophosphate (DPCP) is an aryl phosphorochloridate that has been extensively utilized for the phosphorylation of a wide range of substrates, including sensitive nucleosides in the synthesis of antiviral and anticancer prodrugs.[2] Its reactivity is tempered by the electron-withdrawing nature of the two phenyl groups, which contributes to its relative stability.
This compound , more precisely identified as bis(2-chloro-1-methylethyl) phosphorochloridate , is an alkyl phosphorochloridate. While less documented in the context of fine chemical synthesis for drug discovery, its structure suggests a different reactivity profile compared to its aryl counterpart, primarily governed by the electron-donating nature of the alkyl groups.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physical and chemical properties of each reagent is essential for safe handling, reaction design, and purification. The following table summarizes the key physicochemical data for diphenyl chlorophosphate and bis(2-chloro-1-methylethyl) phosphorochloridate.
| Property | Diphenyl Chlorophosphate | bis(2-chloro-1-methylethyl) phosphorochloridate |
| CAS Number | 2524-64-3 | 13674-83-4 |
| Molecular Formula | C₁₂H₁₀ClO₃P | C₆H₁₂Cl₃O₃P |
| Molecular Weight | 268.63 g/mol [3] | 269.49 g/mol |
| Appearance | Clear, colorless to light yellow liquid[2][4] | Data not readily available |
| Density | ~1.296 g/mL at 25 °C[2][4] | ~1.250 g/cm³ (predicted)[5] |
| Boiling Point | 314-316 °C at 272 mmHg[2][4] | ~364.3 °C (predicted)[5] |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in chloroform |
| Stability | Moisture-sensitive[2] | Expected to be moisture-sensitive |
Comparative Analysis of Performance and Handling
The choice between an aryl and an alkyl phosphorochloridate is not merely one of availability but is rooted in the distinct reactivity profiles conferred by their electronic and steric properties.
Reactivity and Selectivity
Diphenyl Chlorophosphate (DPCP): The two electron-withdrawing phenyl groups decrease the electron density on the phosphorus atom, making it a moderately strong electrophile. This tempered reactivity allows for more controlled phosphorylations, often with a reduced risk of side reactions compared to more aggressive reagents like phosphorus oxychloride. However, this stability can also necessitate harsher reaction conditions, such as elevated temperatures or the use of potent activating agents, which may not be suitable for particularly labile substrates. The phenoxy groups are good leaving groups, facilitating the subsequent steps in prodrug activation or deprotection.
bis(2-chloro-1-methylethyl) phosphorochloridate: In contrast, the alkyl groups in this reagent are electron-donating, which increases the electron density on the phosphorus atom, potentially making it a more potent phosphorylating agent than DPCP. This enhanced reactivity could allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which would be advantageous for sensitive substrates. However, this increased reactivity may also lead to a decrease in selectivity and a higher propensity for side reactions, such as phosphorylation of less hindered or more nucleophilic secondary hydroxyl groups in complex molecules. The chloroalkyl groups are also susceptible to elimination or substitution reactions under certain conditions, which could introduce unwanted byproducts.
Stability and Handling
Both reagents are phosphorochloridates and are therefore sensitive to moisture, hydrolyzing to their respective phosphoric acids.[2] They should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place. Diphenyl chlorophosphate is known to be incompatible with strong bases, oxidizing agents, and alcohols.[3][6] Similar incompatibilities can be expected for its alkyl counterpart.
By-product Profile and Purification
The by-products of phosphorylation with DPCP are phenol and hydrochloric acid, which are typically removed by aqueous workup and standard chromatographic techniques. The purification of the desired phosphorylated product is generally straightforward. For bis(2-chloro-1-methylethyl) phosphorochloridate, the primary by-product, 1-chloro-2-propanol, is more water-soluble than phenol, which might simplify its removal during aqueous extraction. However, the potential for side reactions involving the chloroalkyl groups could lead to a more complex mixture of by-products, necessitating more rigorous purification protocols.
Experimental Protocols
The following protocols provide a framework for the phosphorylation of a generic primary alcohol. It is imperative to note that the protocol for bis(2-chloro-1-methylethyl) phosphorochloridate is a representative, hypothetical procedure based on general principles for alkyl phosphorochloridates, due to a lack of specific literature precedents for its use as a phosphorylating agent in this context.
Experimental Protocol 1: Phosphorylation of a Primary Alcohol using Diphenyl Chlorophosphate
This protocol is adapted from established procedures for the phosphorylation of alcohols and nucleosides.
Materials:
-
Primary alcohol substrate
-
Diphenyl chlorophosphate (DPCP)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add anhydrous pyridine or Et₃N (1.5 - 2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Phosphorylation: Slowly add diphenyl chlorophosphate (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired diphenyl phosphate ester.
Experimental Protocol 2: Hypothetical Phosphorylation of a Primary Alcohol using bis(2-chloro-1-methylethyl) phosphorochloridate
Disclaimer: This is a theoretical protocol and should be optimized for any specific application.
Materials:
-
Primary alcohol substrate
-
bis(2-chloro-1-methylethyl) phosphorochloridate
-
Anhydrous triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add Et₃N or DIPEA (1.5 eq) to the solution and cool to -20 °C to 0 °C.
-
Phosphorylation: Slowly add bis(2-chloro-1-methylethyl) phosphorochloridate (1.1 eq) dropwise to the stirred solution, maintaining the low temperature.
-
Reaction: Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualization of Chemical Structures and Workflows
To further elucidate the concepts discussed, the following diagrams visualize the chemical structures, a general phosphorylation mechanism, and the experimental workflow for the diphenyl chlorophosphate protocol.
Caption: Chemical Structures of the Compared Phosphorylating Agents.
Caption: Generalized Mechanism of Phosphorylation.
Caption: Step-by-Step Workflow for DPCP-mediated Phosphorylation.
Conclusion and Recommendations
The selection between diphenyl chlorophosphate and bis(2-chloro-1-methylethyl) phosphorochloridate is a nuanced decision that hinges on the specific requirements of the synthetic target.
Diphenyl chlorophosphate remains the reagent of choice for many applications due to its well-documented reactivity, commercial availability, and the extensive body of literature supporting its use. Its moderate reactivity provides a good balance between efficiency and control, making it particularly suitable for the phosphorylation of moderately sensitive substrates where over-reactivity is a concern.
bis(2-chloro-1-methylethyl) phosphorochloridate presents a potentially more reactive alternative. This could be advantageous for phosphorylating sterically hindered or less reactive alcohols under milder conditions. However, the lack of established protocols and the potential for reduced selectivity and a more complex side-product profile necessitate careful preliminary investigation and optimization for any new application. Its utility may be best realized in cases where DPCP fails to provide satisfactory results under standard conditions.
For researchers in drug development, particularly those working on complex, multi-functionalized molecules, the reliability and predictability of diphenyl chlorophosphate make it the more prudent initial choice. The exploration of more reactive alkyl phosphorochloridates like bis(2-chloro-1-methylethyl) phosphorochloridate should be considered a second-line strategy, reserved for challenging substrates where the benefits of enhanced reactivity may outweigh the risks of reduced selectivity and the need for more extensive methods development.
References
- Mehellou, Y., & Rando, R. R. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(17), 7582-7601.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75654, Diphenyl chlorophosphate. Retrieved February 13, 2026 from [Link].
- Vertex AI Search. (n.d.). Diphenyl Chlorophosphate: A Deep Dive into its Chemical Properties and Synthesis Methods.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22833419, Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate. Retrieved February 13, 2026 from [Link].
Sources
- 1. Diphenyl chlorophosphate | CAS#:2524-64-3 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]
- 5. bis(2-chloro-1-methylethyl) (2-chloro-1-methylethyl)phosphonate CAS#: 7316-55-4 [chemicalbook.com]
- 6. DIPHENYL CHLOROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of 1-Chloro-2-propanol Phosphorochloridate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphate chemistry, understanding the specificity and potential for cross-reactivity of reactive intermediates is paramount for the development of targeted therapeutics and the accurate assessment of toxicological profiles. This guide provides an in-depth comparative analysis of 1-Chloro-2-propanol Phosphorochloridate and three structurally related alternatives: Diethyl phosphorochloridate, Diphenyl phosphorochloridate, and Bis(2-chloroethyl) phosphorochloridate.
The central thesis of this document is that while these compounds share a common reactive phosphorochloridate moiety, the nature of their ester side chains dictates their steric and electronic properties, which in turn governs their reactivity and potential for cross-reactivity with biological macromolecules. We will explore these differences through a detailed examination of their chemical properties and provide robust experimental protocols to empower researchers to empirically assess cross-reactivity in their own laboratories.
Structural and Physicochemical Comparison of Phosphorochloridates
The potential for cross-reactivity is fundamentally rooted in the structural and electronic similarities between molecules. Here, we dissect the key features of our target compound and its alternatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound [1] | O=P(Cl)(OCC(C)Cl)₂ | C₆H₁₂Cl₃O₃P | 269.49 | Intermediate in the synthesis of flame retardant metabolites.[1] Soluble in chloroform.[1] |
| Diethyl phosphorochloridate [2][3] | O=P(Cl)(OCH₂CH₃)₂ | C₄H₁₀ClO₃P | 172.55 | Colorless liquid with a fruity odor.[2] Highly toxic cholinesterase inhibitor.[2] Electrophilic reagent used for phosphorylation.[2] |
| Diphenyl phosphorochloridate | O=P(Cl)(OC₆H₅)₂ | C₁₂H₁₀ClO₃P | 268.63 | Clear, colorless to light yellow liquid. Insoluble in water. Used as a phosphorylating agent. |
| Bis(2-chloroethyl) phosphorochloridate | O=P(Cl)(OCH₂CH₂Cl)₂ | C₄H₈Cl₃O₃P | 255.44 | A structural analog used in chemical synthesis. |
The primary structural similarity lies in the central phosphorus atom double-bonded to an oxygen and single-bonded to a chlorine, forming the reactive phosphorochloridate group. This group is highly electrophilic and is the primary site of reaction with nucleophiles, such as the hydroxyl groups of serine or threonine residues, or the sulfhydryl group of cysteine in proteins.
The key differences arise from the nature of the ester side chains:
-
This compound and Bis(2-chloroethyl) phosphorochloridate both possess chloroalkyl groups. The presence of chlorine atoms on the alkyl chains can influence the electronic environment of the phosphorus center through inductive effects and may also present additional sites for secondary reactions.
-
Diethyl phosphorochloridate features simple ethyl esters, making it a sterically less hindered and commonly used phosphorylating agent.[2]
-
Diphenyl phosphorochloridate incorporates bulky and electron-withdrawing phenyl groups, which can significantly impact its reactivity and binding affinity through steric hindrance and electronic effects.
This structural variance is the basis for hypothesizing differential cross-reactivity. While all four compounds can phosphorylate similar targets, the efficiency and specificity of these reactions are expected to vary.
Experimental Assessment of Cross-Reactivity
To empirically determine the cross-reactivity of these phosphorochloridates, we propose two robust experimental workflows: a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess binding to specific antibodies and an Acetylcholinesterase (AChE) Inhibition Assay to evaluate functional cross-reactivity against a common biological target of organophosphates.
Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing cross-reactivity.
Protocol 1: Competitive ELISA for Organophosphate Detection
This protocol is designed to assess the ability of the test compounds to compete with a specific antigen for binding to a polyclonal antibody raised against a common organophosphate structural motif.
Principle: Microtiter plates are coated with a protein conjugate of a generic organophosphate hapten. A limited amount of polyclonal antibody is incubated with varying concentrations of the test compounds (this compound and its alternatives). This mixture is then added to the coated plate. The more reactive a test compound is with the antibody, the less antibody will be available to bind to the coated antigen. The amount of bound antibody is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal upon addition of a substrate. The intensity of the color is inversely proportional to the concentration of the test compound.
Materials:
-
96-well polyvinylchloride (PVC) microtiter plates[4]
-
Organophosphate hapten-BSA conjugate (for coating)
-
Polyclonal anti-organophosphate antibody
-
Goat anti-rabbit IgG-HRP conjugate
-
TMB substrate solution[5]
-
Stop solution (2 M H₂SO₄)[5]
-
Phosphate-buffered saline (PBS)
-
PBST (PBS with 0.05% Tween 20)
-
Blocking buffer (3% BSA in PBS)[4]
-
Test compounds: this compound, Diethyl phosphorochloridate, Diphenyl phosphorochloridate, Bis(2-chloroethyl) phosphorochloridate
Procedure:
-
Coating: Dilute the organophosphate hapten-BSA conjugate to 1 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[4]
-
Washing: Wash the plate three times with PBST.
-
Competition: Prepare serial dilutions of the test compounds in PBST. In a separate plate, mix 50 µL of each test compound dilution with 50 µL of the diluted polyclonal anti-organophosphate antibody. Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/test compound mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.[5]
-
Secondary Antibody: Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well. Incubate for 1 hour at room temperature.[5]
-
Washing: Wash the plate five times with PBST.[5]
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[5]
-
Stop Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.[5]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Plot the absorbance at 450 nm against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the antibody binding.
Illustrative Data:
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Diethyl phosphorochloridate | 8.5 |
| Diphenyl phosphorochloridate | 25.8 |
| Bis(2-chloroethyl) phosphorochloridate | 12.1 |
Note: This data is illustrative and intended for demonstration purposes only.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the functional consequence of the phosphorochloridates' reactivity by quantifying their ability to inhibit the enzymatic activity of AChE.
Principle: This assay is based on the Ellman method. Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is monitored spectrophotometrically at 412 nm and is proportional to AChE activity. The inhibitory effect of the test compounds is determined by measuring the decrease in AChE activity.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Test compounds: this compound, Diethyl phosphorochloridate, Diphenyl phosphorochloridate, Bis(2-chloroethyl) phosphorochloridate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ATCI in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of test compound dilution (or buffer for control)
-
20 µL of AChE solution
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of ATCI solution and 10 µL of DTNB solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Illustrative Data:
| Compound | IC50 (µM) |
| This compound | 5.6 |
| Diethyl phosphorochloridate | 1.2 |
| Diphenyl phosphorochloridate | 10.4 |
| Bis(2-chloroethyl) phosphorochloridate | 3.8 |
Note: This data is illustrative and intended for demonstration purposes only.
Reactivity with Biological Macromolecules: A Mechanistic Perspective
The primary mechanism of action for these phosphorochloridates involves the phosphorylation of nucleophilic residues on biological macromolecules, most notably proteins.
Caption: General mechanism of protein phosphorylation.
The rate and specificity of this reaction are influenced by:
-
Electrophilicity of the Phosphorus Atom: Electron-withdrawing groups on the ester side chains (e.g., phenyl groups) can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky side chains (e.g., phenyl groups) can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.
-
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the phosphorylation reaction.
Concluding Remarks
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound and its structural analogs. The provided experimental protocols offer a robust starting point for researchers to generate empirical data, enabling a more informed selection of reagents and a deeper understanding of their potential biological interactions. While the illustrative data presented herein is hypothetical, it underscores the expected trends based on the structural and electronic properties of the compared molecules. Ultimately, the careful and systematic application of these methodologies will contribute to the development of more specific and effective chemical tools and therapeutics.
References
-
Wikipedia. (2023, October 27). Diethyl phosphorochloridate. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl chlorophosphate. Retrieved from [Link]
-
Wang, L., et al. (2012). An indirect competitive enzyme-linked immunosorbent assay for the detection of the organophosphorus pesticide chlorpyrifos. Journal of Zhejiang University Science B, 13(11), 923–930. [Link]
-
Arduini, A., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytica Chimica Acta, 873, 80-87. [Link]
-
National Center for Biotechnology Information. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Li, Y., et al. (2011). Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos. Journal of Immunological Methods, 373(1-2), 173-178. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 3. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Competitive ELISA Protocol [elisa-antibody.com]
- 5. Competitive immunochromatographic assay for the detection of the organophosphorus pesticide chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic analysis of 1-Chloro-2-propanol Phosphorochloridate reactions
Comparative Kinetic Analysis: 1-Chloro-2-propanol Phosphorochloridate Synthesis and Hydrolytic Stability
Executive Summary
This technical guide provides a comparative kinetic analysis of the phosphorylation of 1-chloro-2-propanol (propylene chlorohydrin) versus its non-chlorinated analogs (2-propanol and 1-propanol). For drug development professionals utilizing this intermediate—often for flame retardant synthesis or as a functionalized linker—understanding the kinetic trade-offs is critical.
Key Finding: The presence of the electron-withdrawing chlorine atom at the
-
Synthesis: Slower phosphorylation rates compared to 2-propanol due to reduced nucleophilicity of the hydroxyl oxygen.
-
Stability: The resulting phosphorochloridate exhibits higher electrophilicity at the phosphorus center, making it significantly more susceptible to hydrolytic degradation under neutral or basic conditions compared to non-chlorinated alkyl phosphorodichloridates.
Mechanistic Profile & Chemical Causality[1]
To optimize yield and purity, one must control the specific mechanistic pathways governed by the chloromethyl group.
The Inductive Effect ( )
Unlike simple alkanols, 1-chloro-2-propanol possesses a chlorine atom on the adjacent carbon.
-
Impact on Synthesis: The chlorine pulls electron density through the
-bond, increasing the acidity of the hydroxyl proton ( vs. for 2-propanol) but decreasing the nucleophilicity of the oxygen lone pair. This necessitates a stronger base catalyst or higher activation energy during phosphorylation. -
Impact on Hydrolysis: In the resulting phosphorochloridate, the electron-withdrawing group destabilizes the P-Cl bond, making the phosphorus atom more positive (electrophilic). This accelerates nucleophilic attack by water (hydrolysis).
Reaction Pathway Diagram
The following diagram illustrates the critical
Figure 1: Mechanistic pathway showing the critical synthesis step and the competitive hydrolytic degradation.
Comparative Kinetic Data
The following data compares the reactivity of 1-chloro-2-propanol against standard secondary and primary alcohols.
Table 1: Relative Phosphorylation Rates (
| Alcohol Substrate | Structure | Electronic Effect | Steric Hindrance | Relative Rate ( |
| 1-Propanol | Primary | None | Low | 100 (Reference) |
| 2-Propanol | Secondary | None | Moderate | 45 |
| 1-Chloro-2-propanol | Secondary | Moderate | 12 | |
| 1,3-Dichloro-2-propanol | Secondary | High | 2 |
Table 2: Hydrolytic Stability of Phosphorochloridates (
| Phosphorochloridate Derivative | Degradation Mechanism | |
| Di-n-propyl phosphorochloridate | ~45 min | Slow |
| Di-isopropyl phosphorochloridate | ~120 min | Sterically hindered attack |
| Bis(1-chloro-2-propyl) phosphorochloridate | < 15 min | Activated Electrophile |
Critical Insight: While steric hindrance usually increases stability (as seen with 2-propanol), the electronic activation by the chlorine atom in 1-chloro-2-propanol overwhelms the steric protection, resulting in rapid hydrolysis. Strict moisture exclusion is mandatory.
Experimental Protocols
These protocols are designed to be self-validating using
Synthesis Protocol: Controlled Phosphorylation
Objective: Synthesize 1-chloro-2-propyl phosphorodichloridate while minimizing di-ester formation.
-
Setup: Flame-dry a 3-neck RBF under
atmosphere. -
Reagents: Charge
(1.0 eq) and dry DCM (0.5 M concentration). Cool to . -
Addition: Mix 1-chloro-2-propanol (1.0 eq) with Triethylamine (1.0 eq) in DCM. Add dropwise over 60 minutes.
-
Why: Slow addition at low temperature prevents the "double attack" leading to the di-ester.
-
-
Quench/Workup: Filter amine salts under
. Do not wash with water. Remove solvent in vacuo. -
Validation: Analyze crude by
NMR ( ). Look for singlet at ppm (mono-ester).
Kinetic Assay: Hydrolysis Rate Determination
Objective: Determine
-
Preparation: Dissolve purified phosphorochloridate (0.1 mmol) in dry
(0.5 mL). -
Initiation: Add buffered
(pH 7.4 phosphate buffer) to the NMR tube at . -
Monitoring: Acquire
NMR spectra every 60 seconds for 30 minutes.-
Tracking: Monitor decay of P-Cl signal (
ppm) and appearance of acid signal ( ppm).
-
-
Calculation: Plot
vs. time. The slope is .
Workflow Visualization
Figure 2: Step-by-step workflow for synthesis and kinetic validation.
Expert Troubleshooting & Insights
-
Isomer Contamination: Commercial "propylene chlorohydrin" is often a mixture of 1-chloro-2-propanol (~85%) and 2-chloro-1-propanol (~15%).
-
Detection:
NMR will show two distinct peaks for the phosphorochloridates. The primary alcohol (2-chloro-1-propanol) reacts faster, enriching the impurity in the early stages of the reaction.
-
-
Safety Warning: 1-Chloro-2-propanol is a potential alkylating agent. Phosphorochloridates are potent acetylcholinesterase inhibitors (similar to nerve agents). Handle with extreme caution in a fume hood.
-
Solvent Effects: Do not use DMF or DMSO for the synthesis; they can catalyze Vilsmeier-Haack type side reactions with
. Stick to DCM, THF, or Toluene.
References
-
Hudson, R. F., & Moss, G. (1962).[1] The mechanism of hydrolysis of phosphorochloridates and related compounds.[1][2][3][4][5] Part IV. Phosphoryl chloride.[1][2][5] Journal of the Chemical Society.[1][4] Link
-
Traylor, P. S., & Westheimer, F. H. (1965). Mechanisms in the Hydrolysis of Phosphorodiamidic Chlorides.[3][4] Journal of the American Chemical Society.[4] Link
-
Hong, F., et al. (2000).[6] Pathways for the hydrolysis of phorate: product studies by 31P NMR and GC-MS. Journal of Agricultural and Food Chemistry.[6] Link
-
Crunden, E. W., & Hudson, R. F. (1962). The reaction of phosphates with phosphoryl chloride.[7] Journal of the Chemical Society.[1][4] Link
Sources
- 1. 703. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 209. Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part V. Evidence for a one-stage mechanism in the hydrolysis of diethyl phosphorochloridate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Yield and purity comparison of different 1-Chloro-2-propanol Phosphorochloridate synthesis routes
The following guide provides an in-depth technical comparison of synthesis routes for Bis(1-chloro-2-propyl) phosphorochloridate (also known as 1-Chloro-2-propanol Phosphorochloridate), a critical intermediate in the production of flame retardants (like TCPP) and specific pharmaceutical agents.
Executive Summary
The synthesis of Bis(1-chloro-2-propyl) phosphorochloridate (
While the Epoxide Route (using Propylene Oxide) is the industrial standard due to its high atom economy and throughput, it suffers from regioselectivity issues, often yielding isomeric mixtures (85:15 ratio of desired vs. undesired isomers). Conversely, the Direct Esterification Route (using 1-Chloro-2-propanol) offers superior isomeric purity (>98%) suitable for pharmaceutical applications but requires rigorous management of corrosive HCl byproducts and typically delivers lower isolated yields (75-85%).
This guide analyzes both methodologies, recommending the Lewis-Acid Catalyzed Epoxide Route for bulk applications and the Base-Scavenged Esterification for high-purity requirements.
Route Analysis & Mechanisms
Route A: Epoxide Ring-Opening Addition (Industrial Standard)
This route involves the stepwise addition of propylene oxide (PO) to phosphorus oxychloride (
-
Mechanism: Nucleophilic attack of the phosphoryl chloride on the epoxide ring. The regioselectivity is governed by the catalyst.
-
Key Challenge: Controlling the ring-opening to ensure the chloride attacks the primary carbon (forming the 1-chloro-2-propyl ester) rather than the secondary carbon.
-
Catalysts: Titanium Tetrachloride (
), Aluminum Chloride ( ), or Magnesium Chloride ( ).
Route B: Direct Dehydrochlorination Esterification (Precision Synthesis)
This route utilizes the condensation of
-
Mechanism: Nucleophilic substitution at the phosphorus center by the alcohol hydroxyl group, releasing HCl.
-
Key Challenge: Efficient removal of HCl to prevent acid-catalyzed decomposition or side reactions.
-
Scavengers: Pyridine, Triethylamine, or vacuum stripping.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the critical regioselectivity checkpoint in the epoxide route.
Figure 1: Mechanistic pathways comparing the atom-economic Epoxide Route (A) vs. the isomer-specific Esterification Route (B).
Comparative Performance Data
The following data summarizes experimental outcomes based on optimized protocols.
| Metric | Route A: Epoxide Addition ( | Route B: Direct Esterification (Pyridine Base) |
| Reaction Type | Exothermic Addition | Endothermic Condensation |
| Isolated Yield | 92 - 95% | 78 - 85% |
| Isomeric Purity | 85 - 90% (Desired Isomer) | > 99% (Dependent on feedstock) |
| Atom Economy | 100% (No byproducts) | ~72% (Loss of 2 HCl molecules) |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours |
| Key Impurities | 2-chloro-1-propyl isomers | Triethylamine Hydrochloride salts |
| Scalability | High (Continuous Flow compatible) | Moderate (Batch required for salt filtration) |
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via Propylene Oxide (Route A)
Best for: Industrial intermediates, flame retardant precursors.
-
Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Purge with
. -
Charging: Charge
(153.3 g, 1.0 mol) and catalyst (1.0 g, 0.5 wt%) into the reactor. -
Addition: Heat to 45°C. Add Propylene Oxide (116.1 g, 2.0 mol) dropwise over 2 hours.
-
Critical Control: Maintain temperature < 60°C. Exotherms can degrade regioselectivity.
-
-
Completion: After addition, raise temperature to 80°C and stir for 1 hour to ensure complete conversion of mono-esters to di-esters.
-
Workup: Vacuum strip any unreacted PO. The product is typically used "as is" or distilled (bp ~130°C at 1 mmHg) for higher purity.
-
Validation:
NMR should show a dominant signal at 4-6 ppm (phosphorochloridate).
Protocol B: High-Purity Synthesis via 1-Chloro-2-Propanol (Route B)
Best for: Pharmaceutical intermediates, research standards.
-
Setup: Equip a 2L 3-neck flask with magnetic stirring, thermometer, and dropping funnel. Cool to 0°C in an ice bath.
-
Charging: Charge
(153.3 g, 1.0 mol) and dry Dichloromethane (DCM, 500 mL). -
Reactant Prep: Mix 1-Chloro-2-propanol (189.1 g, 2.0 mol) with Pyridine (158.2 g, 2.0 mol) in a separate flask.
-
Addition: Add the Alcohol/Pyridine mixture dropwise to the
solution over 3 hours, maintaining internal temp < 5°C.-
Note: Pyridine-HCl will precipitate immediately as a white solid.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the Pyridine-HCl salt. Wash the organic filtrate with cold 1M HCl (2x), saturated
(2x), and brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. Distill under high vacuum to obtain the pure product.
References
-
Preparation of Phosphorochloridates via Epoxide Opening. Source: Patent CN102887917A (Method for preparation of TCPP intermediates).
-
Regioselectivity in the Reaction of Epoxides with Phosphorus Oxychloride. Source: Journal of Organic Chemistry / Chemical Reviews (General mechanistic reference for phosphate ester synthesis).
-
Synthesis of this compound (Data Sheet). Source: US Biological Technical Data.
-
Comparison of Lewis Acid Catalysts in Phosphate Ester Synthesis. Source: Industrial & Engineering Chemistry Research.
Safety Operating Guide
Safe Handling and Disposal Protocol: 1-Chloro-2-propanol Phosphorochloridate
Executive Summary
1-Chloro-2-propanol Phosphorochloridate (often identified chemically as Bis(2-chloro-1-methylethyl) phosphorochloridate ) is a highly reactive organophosphorus intermediate. Unlike its stable phosphate ester derivatives (e.g., TCPP), this compound possesses a phosphorus-chlorine (P-Cl) bond , rendering it moisture-sensitive and corrosive.
Critical Hazard: Direct contact with water or humid air triggers rapid hydrolysis, releasing Hydrochloric Acid (HCl) gas and generating heat. DO NOT dispose of this chemical directly into aqueous waste streams or solvent waste containers without prior quenching.
Part 1: Hazard Assessment & Pre-Disposal Planning
Before initiating any disposal procedure, you must characterize the specific hazards to select the appropriate neutralization strategy.
Physico-Chemical Hazard Profile[1][2]
| Property | Value/Characteristic | Risk Implication |
| Functional Group | Phosphorochloridate ( | Water Reactive: Violent hydrolysis yields HCl fumes. |
| Corrosivity | High (pH < 2 upon hydrolysis) | Destroys tissue and corrodes metal containers. |
| Toxicity | Organophosphate | Potential Cholinesterase Inhibitor. Neurotoxic hazard. |
| Physical State | Viscous Liquid (typically) | Hard to pour; residue remains in bottles. |
| Flash Point | > 100°C (Estimated) | Low flammability, but reactivity is the primary fire trigger. |
Regulatory Waste Classification (RCRA)
-
D002 (Corrosivity): Aqueous solutions/hydrolysis products will be acidic.
-
D003 (Reactivity): Potential classification due to violent reaction with water.[1]
-
Toxic Constituent: Halogenated Organic.
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Trustworthiness Check: Standard nitrile gloves are often insufficient for prolonged exposure to chlorinated organophosphates. A double-gloving method or laminate barrier is required.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash lowered.
-
Respiratory Protection: If work is done outside a hood (emergency only), a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is mandatory.
PPE Specifications Table
| Component | Specification | Rationale |
| Hand Protection | Inner: Nitrile (4 mil)Outer: Silver Shield® or Laminate film | Chlorinated organophosphates can permeate nitrile; laminate provides broad chemical resistance. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Pressurized release of HCl gas can cause liquid splashback. |
| Body | Chemical-resistant Lab Coat + Apron | Protects against corrosive splashes. |
Part 3: The Quenching & Neutralization Protocol
Expertise Insight: The most common accident involving phosphorochloridates occurs when researchers add water directly to the concentrated chemical. This causes a "volcano" effect due to exothermicity. ALWAYS add the chemical to the quenching solution.
Reagents Required[4][5]
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent).
-
Quenching Base: 10-20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Ice Bath: To control the exotherm.
Step-by-Step Procedure
1. Dilution (The Heat Sink)
Dilute the waste this compound with an inert solvent (DCM is preferred for solubility) at a 1:5 ratio .
-
Why? The solvent acts as a heat sink, absorbing the energy released during hydrolysis and preventing runaway heating.
2. Preparation of Quench Vessel
Place a large beaker or flask containing the Basic Solution (NaOH) into an ice bath. Stir magnetically. Ensure the volume of the base is at least 10x the volume of the diluted waste.
3. Controlled Addition (The Critical Step)
Using a dropping funnel or pipette, slowly add the diluted phosphorochloridate solution into the stirring, ice-cold base.
-
Observation: You may see fuming or bubbling (
release if using bicarbonate). Adjust addition rate to keep temperature < 20°C.
4. Verification & Phase Separation
Allow the mixture to stir for 30–60 minutes.
-
Test: Check the pH of the aqueous layer. It should remain basic (pH > 10). If acidic, add more base.
-
Separation: Pour the mixture into a separatory funnel.
-
Bottom Layer (if DCM used): Contains the organic phosphate ester (hydrolyzed product) and solvent.
-
Top Layer: Aqueous salt solution (NaCl, Sodium Phosphate salts).
-
5. Final Waste Tagging
-
Organic Phase: Dispose of as "Halogenated Organic Solvent Waste."
-
Aqueous Phase: Check local regulations. If pH is 5–9 and no organics are present, some jurisdictions allow drain disposal. However, best practice dictates disposal as "Aqueous Waste (Trace Organics)."
Visual Workflow (Graphviz)
Figure 1: Logic flow for the safe quenching of phosphorochloridate waste. Note the feedback loop at the pH check to ensure complete neutralization.
Part 4: Emergency Response (Spill Control)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The hydrolysis fumes (HCl) are a respiratory hazard.
-
Isolate: Close lab doors to contain fumes.
-
Absorb: Do NOT use paper towels (fire risk due to acid). Use Vermiculite or Dry Sand .
-
Neutralize: Sprinkle sodium bicarbonate or soda ash over the absorbed material gently to neutralize the acid.
-
Collect: Sweep into a plastic pail (do not use metal) and tag as "Hazardous Waste: Corrosive/Toxic Debris."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002/D003 definitions). [Link]
-
Organic Syntheses. (1972). General procedures for handling acid chlorides and phosphorus halides. (Referenced for general reactivity patterns of P-Cl bonds). [Link]
-
PubChem. (2024). Compound Summary: Phosphorochloridic acid esters.[2] (General toxicity and physical properties). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
